2-Cyano-3,3-bis(methylthio)acrylamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-cyano-3,3-bis(methylsulfanyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS2/c1-10-6(11-2)4(3-7)5(8)9/h1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRISBXJSAYCHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(C#N)C(=O)N)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372688 | |
| Record name | 2-cyano-3,3-bis(methylthio)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17823-69-7 | |
| Record name | 2-cyano-3,3-bis(methylthio)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Cyano-3,3-bis(methylthio)acrylamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2-Cyano-3,3-bis(methylthio)acrylamide, a versatile chemical intermediate. The document details its physicochemical characteristics, provides a thorough experimental protocol for its synthesis, and explores its primary application as a reactive building block in the synthesis of various heterocyclic compounds with potential therapeutic activities. While the intrinsic biological activity of the title compound is not extensively documented, its role as a precursor to bioactive molecules is significant in the field of medicinal chemistry.
Core Properties
This compound is a stable, solid organic compound. Its core physical and chemical properties are summarized below.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 17823-69-7 | [1] |
| Molecular Formula | C₆H₈N₂OS₂ | [1] |
| Molecular Weight | 188.27 g/mol | [1] |
| Appearance | White to off-white to yellow solid | [1] |
| Melting Point | 101-102 °C | [2] |
| Boiling Point (Predicted) | 349.7 ± 42.0 °C | Not available |
| Solubility | Data not available in searched literature. | |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [1] |
Spectroscopic Data
Synthesis
The synthesis of this compound is a well-established procedure involving the reaction of 2-cyanoacetamide with carbon disulfide, followed by alkylation.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.[1][8][9]
Materials:
-
2-Cyanoacetamide
-
Potassium hydroxide (KOH)
-
Acetonitrile (ACN)
-
Carbon disulfide (CS₂)
-
Dimethyl sulfate ((CH₃)₂SO₄)
Procedure:
-
A mixture of 2-cyanoacetamide (10 g, 118.9 mmol) and potassium hydroxide (6.661 g, 118.9 mmol) in acetonitrile (100 mL) is stirred at room temperature for 1 hour.[8]
-
Carbon disulfide (9.054 g, 118.9 mmol) is added slowly to the mixture at room temperature.[8]
-
The resulting solution is stirred for 3 hours at room temperature.[8]
-
Dimethyl sulfate (19.5 g, 154.6 mmol) is then added to the reaction mixture.[8]
-
The reaction is stirred for an additional period until completion, which can be monitored by thin-layer chromatography.
-
Upon completion, the product can be isolated and purified using standard laboratory techniques such as filtration and recrystallization.
Safety Precautions:
-
This synthesis should be performed in a well-ventilated fume hood.
-
Carbon disulfide is highly flammable and toxic.
-
Dimethyl sulfate is a potent alkylating agent and is extremely hazardous. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
Synthesis Workflow
Chemical Reactivity and Applications in Drug Development
This compound is primarily utilized as a versatile reactive intermediate for the synthesis of a wide array of heterocyclic compounds.[4][9][10][11] The presence of multiple reactive sites—the cyano group, the acrylamide moiety, and the two methylthio groups—allows for diverse chemical transformations.
Role as a Synthetic Intermediate
The compound serves as a key building block in cyclization reactions to form various ring systems, including pyrazoles, pyridines, and benzothiazoles.[5][10][12][13][14][15] These heterocyclic cores are prevalent in many biologically active molecules. The general reactivity pattern involves the displacement of one or both methylthio groups by nucleophiles, followed by intramolecular cyclization.
Biological Significance of Derivatives
While this compound itself has no extensively reported intrinsic biological activity, the derivatives synthesized from it have shown promise in various therapeutic areas. For instance, certain pyrazole derivatives synthesized using this intermediate have been investigated for their antimicrobial and antinociceptive activities.[5][10] Furthermore, the broader class of 2-cyanoacrylamide derivatives has been explored as potential inhibitors of various enzymes, highlighting the importance of this chemical scaffold in medicinal chemistry.[9]
Safety and Handling
As with all laboratory chemicals, this compound should be handled with care. Standard safety precautions, including the use of personal protective equipment, are recommended. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, particularly for the construction of diverse heterocyclic systems. Its well-defined synthesis and multiple reactive sites make it a key component in the discovery of new drug candidates. While its own biological profile is not a primary area of research, its utility as a precursor for medicinally relevant compounds is firmly established. Future research will likely continue to leverage the reactivity of this compound to explore novel chemical space in the quest for new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmasm.com [pharmasm.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mansapublishers.com [mansapublishers.com]
- 15. researchgate.net [researchgate.net]
"2-Cyano-3,3-bis(methylthio)acrylamide" chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Cyano-3,3-bis(methylthio)acrylamide, a versatile chemical intermediate. The document details its chemical structure, IUPAC name, and key physicochemical properties. A detailed experimental protocol for its synthesis, adapted from established methods for analogous compounds, is provided. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, offering foundational information for the potential application of this compound in the synthesis of novel therapeutic agents.
Chemical Identity and Properties
This compound is a functionalized acrylamide derivative featuring a cyano group and two methylthio substituents. These reactive groups make it a valuable building block in organic synthesis.
Chemical Structure
The chemical structure of this compound is as follows:
Figure 1: Chemical structure of this compound.
IUPAC Name
The accepted IUPAC name for this compound is 2-cyano-3,3-bis(methylsulfanyl)acrylamide [1].
Physicochemical and Safety Data
The following table summarizes the key physicochemical and safety information for this compound.
| Property | Value | Reference |
| CAS Number | 17823-69-7 | [1] |
| Molecular Formula | C₆H₈N₂OS₂ | [1] |
| Molecular Weight | 188.27 g/mol | [2] |
| Appearance | White to off-white to yellow solid | [1] |
| Purity | ≥97% | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place | [1] |
| Signal Word | Warning | |
| Hazard Statements | H302, H315, H319, H332, H335 | |
| Precautionary Statements | P261, P280, P305+P351+P338 |
Synthesis Protocol
The following is a detailed experimental protocol for the synthesis of this compound. This method is adapted from a reported procedure for a structurally similar compound, 2-cyano-3,3-bis(ethylsulfanyl)-N-o-tolylacrylamide. The proposed reaction proceeds via the formation of a potassium dithioate intermediate from 2-cyanoacetamide and carbon disulfide, followed by S-alkylation with methyl iodide.
Materials and Reagents
-
2-Cyanoacetamide
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Carbon disulfide (CS₂)
-
Methyl iodide (CH₃I)
-
Ice-water bath
-
Standard laboratory glassware and stirring apparatus
Experimental Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-cyanoacetamide (1.0 eq) in dimethylformamide (DMF).
-
Base Addition: To the stirred solution, add powdered potassium hydroxide (2.0 eq). Continue stirring at room temperature for 30 minutes.
-
Dithioate Formation: Cool the mixture in an ice-water bath. Add carbon disulfide (1.5 eq) dropwise to the solution. The reaction mixture is expected to change color. Allow the solution to stir at room temperature for 12 hours.
-
Alkylation: Add methyl iodide (2.0 eq) dropwise to the reaction mixture. Continue stirring for an additional 6 hours.
-
Work-up and Isolation: Pour the reaction mixture into ice-water. A solid precipitate should form. Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield the final product.
Logical Workflow for Synthesis
The synthesis of this compound can be visualized as a two-step, one-pot process. The following diagram illustrates the logical flow of this synthetic route.
Caption: Synthetic workflow for this compound.
Spectroscopic Data (for a related compound)
| Data Type | Observed Peaks (for 2-cyano-3,3-bis(ethylsulfanyl)-N-o-tolylacrylamide) |
| IR (KBr, cm⁻¹) | 3430 (N-H), 2220 (C≡N), 1670 (C=O) |
| ¹H NMR (400 MHz, DMSO-d₆, δ ppm) | 10.05 (s, 1H, NH), 7.15–7.36 (m, 4H, Ar-H), 3.12 (q, J=6.8 Hz, 2H, CH₂), 3.03 (q, J=6.8 Hz, 2H, CH₂), 2.51 (s, 3H, Ar-CH₃), 1.31 (t, J=8 Hz, 3H, CH₃), 1.25 (t, J=8 Hz, 3H, CH₃) |
Note: The expected ¹H NMR for the title compound would show singlets for the two S-CH₃ groups, likely in the 2.0-3.0 ppm range, and signals for the -CONH₂ protons.
Applications in Drug Development
While specific applications of this compound are not extensively documented, the 2-cyanoacrylamide moiety is a recognized pharmacophore. It is known to act as a reversible covalent inhibitor by undergoing a Michael addition reaction with cysteine residues in target proteins. This mechanism is of significant interest in drug discovery for developing inhibitors of enzymes such as kinases and deubiquitinases.
For instance, various derivatives of 2-cyanoacrylamide have been investigated as inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), a key enzyme in inflammatory signaling pathways[3]. Additionally, small-molecule inhibitors with a 2-cyanoacrylamide core have been explored for their anti-infective properties by targeting host deubiquitinase enzymes[4][5].
The presence of two methylthio groups in this compound offers further opportunities for chemical modification, allowing for the synthesis of diverse libraries of compounds for screening against various therapeutic targets.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound - [sigmaaldrich.com]
- 3. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Cyano-3,3-bis(methylthio)acrylamide: A Technical Guide for Chemical Synthesis and Drug Discovery Exploration
CAS Number: 17823-69-7
Abstract
This technical guide provides a comprehensive overview of 2-Cyano-3,3-bis(methylthio)acrylamide, a versatile chemical intermediate with significant potential in synthetic chemistry and drug discovery. While direct biological data for this specific compound is limited in publicly available literature, its core structure, the 2-cyanoacrylamide moiety, is a recognized pharmacophore in various therapeutic areas. This document outlines the compound's physicochemical properties, a proposed synthetic route based on established chemical principles, and its potential applications as a precursor for heterocyclic synthesis. Furthermore, we explore its prospective biological activities by drawing analogies to structurally related molecules that have demonstrated inhibitory effects on key signaling pathways implicated in disease. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the synthetic utility and therapeutic potential of this compound.
Chemical and Physical Properties
This compound is a functionalized acrylamide derivative. Its key identifying information and physical properties are summarized below.
| Property | Value |
| CAS Number | 17823-69-7 |
| Molecular Formula | C₆H₈N₂OS₂ |
| Molecular Weight | 188.27 g/mol |
| Appearance | White to off-white to yellow solid |
| Purity | Typically ≥97% |
| Storage Conditions | 2-8°C, inert atmosphere, protect from light |
Synthesis of this compound
While a specific detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be proposed based on the well-established chemistry of active methylene compounds. The synthesis involves a two-step process starting from 2-cyanoacetamide.
Proposed Synthetic Pathway
The synthesis proceeds via the formation of a ketene dithioacetal from 2-cyanoacetamide and carbon disulfide, followed by S-methylation.
Step 1: Dithiocarboxylation of 2-Cyanoacetamide. 2-Cyanoacetamide is reacted with carbon disulfide in the presence of a suitable base, such as sodium hydroxide or potassium hydroxide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This reaction forms the dialkali salt of 2-cyano-3,3-dimercaptoacrylamide.
Step 2: S-Methylation. The intermediate salt is then alkylated with a methylating agent, typically methyl iodide, to yield the final product, this compound.
Postulated Experimental Protocol
-
Materials: 2-Cyanoacetamide, Carbon Disulfide, Sodium Hydroxide, Methyl Iodide, Dimethylformamide (DMF), Diethyl Ether, Water.
-
Procedure:
-
To a stirred solution of sodium hydroxide in DMF, 2-cyanoacetamide is added portion-wise at a controlled temperature (e.g., 0-5°C).
-
Carbon disulfide is then added dropwise to the reaction mixture, maintaining the low temperature. The mixture is stirred for several hours to ensure the complete formation of the intermediate salt.
-
Methyl iodide is subsequently added dropwise, and the reaction is allowed to proceed until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-water, and the precipitated product is collected by filtration.
-
The crude product is washed with water and a cold non-polar solvent like diethyl ether to remove impurities.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Applications in Chemical Synthesis
This compound is a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds. The two methylthio groups can act as leaving groups upon nucleophilic attack, and the acrylamide moiety provides multiple reactive sites.
Synthesis of Substituted Pyrazoles
A key application is in the synthesis of substituted pyrazoles. The reaction of the related compound, ethyl 2-cyano-3,3-bis(methylthio)acrylate, with amidrazones has been shown to yield mercapto pyrazole derivatives. A similar reaction pathway is anticipated for this compound with hydrazines or substituted hydrazines.
Potential Applications in Drug Development
The 2-cyanoacrylamide scaffold is a known pharmacophore that can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, such as cysteine, in enzyme active sites. This property has been exploited in the development of inhibitors for various enzyme classes.
Deubiquitinase (DUB) Inhibition
Derivatives of the 2-cyanoacrylamide scaffold have been investigated as inhibitors of deubiquitinase (DUB) enzymes.[1][2] DUBs are critical regulators of the ubiquitin-proteasome system, which is implicated in numerous cellular processes, including protein degradation, cell cycle control, and signal transduction. Dysregulation of DUB activity is associated with various diseases, including cancer and neurodegenerative disorders. The electrophilic nature of the acrylamide moiety in this compound suggests it could potentially target the active site cysteine of DUBs.
TAK1 Kinase Inhibition
Transforming growth factor-β-activated kinase 1 (TAK1) is a key signaling molecule in the inflammatory and immune responses.[3] It is a validated drug target for inflammatory diseases and certain cancers. Several 2-cyanoacrylamide derivatives have been reported as potent TAK1 inhibitors.[3] These inhibitors often act by forming a covalent bond with a cysteine residue in the ATP-binding pocket of TAK1.
Potential Signaling Pathway Modulation
Based on the known targets of the 2-cyanoacrylamide scaffold, this compound could potentially modulate signaling pathways regulated by DUBs and TAK1.
Future Research Directions
To fully elucidate the potential of this compound, several key areas of research should be pursued:
-
Definitive Synthesis and Characterization: A detailed, optimized, and reproducible synthetic protocol needs to be established and published. Full characterization of the compound using modern analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and Elemental Analysis) is essential.
-
Exploration of Synthetic Utility: The reactivity of this compound with a broader range of nucleophiles should be investigated to expand its application in the synthesis of diverse heterocyclic scaffolds.
-
Biological Screening: The compound should be screened against a panel of relevant biological targets, with a primary focus on DUBs and kinases like TAK1, for which the 2-cyanoacrylamide scaffold has shown activity.
-
Mechanism of Action Studies: If biological activity is identified, further studies to determine the mechanism of action (e.g., reversible vs. irreversible inhibition, target engagement assays) will be crucial.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound will be necessary to establish SAR and optimize for potency, selectivity, and drug-like properties.
Conclusion
This compound is a readily accessible and highly functionalized molecule with considerable, yet largely unexplored, potential. Its utility as a precursor for heterocyclic synthesis is strongly suggested by the reactivity of analogous compounds. Furthermore, the presence of the 2-cyanoacrylamide pharmacophore makes it an attractive candidate for investigation in drug discovery programs, particularly those targeting enzymes with active site cysteines. This technical guide provides a roadmap for researchers to unlock the full potential of this versatile chemical entity.
References
A Technical Guide to 2-Cyano-3,3-bis(methylthio)acrylamide: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 2-Cyano-3,3-bis(methylthio)acrylamide. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.
Core Compound Properties
This compound is a functionalized acrylamide derivative with potential applications in organic synthesis and medicinal chemistry. Its key molecular and physical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂OS₂ | [1] |
| Molecular Weight | 188.27 g/mol | [1] |
| CAS Number | 17823-69-7 | [1] |
| Appearance | Not specified in literature | |
| Purity | Typically available at ≥97% | [1] |
Synthesis Protocol
A plausible synthetic route would involve the reaction of 2-cyanoacetamide with carbon disulfide in the presence of a base, followed by methylation. A more detailed, generalized protocol based on the synthesis of similar structures is provided below.
Representative Knoevenagel Condensation for 2-Cyanoacrylamide Derivatives
This protocol is adapted from the synthesis of (E)-2-Cyano-N,3-diphenylacrylamide and serves as a representative example.
Materials:
-
2-Cyanoacetamide
-
Appropriate aldehyde or ketone precursor
-
Piperidine (or another basic catalyst)
-
Ethanol (or another suitable solvent)
Procedure:
-
Dissolve equimolar amounts of 2-cyanoacetamide and the chosen aldehyde (e.g., benzaldehyde) in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid product by filtration.
-
Wash the crude product with cold ethanol to remove unreacted starting materials and impurities.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified 2-cyanoacrylamide derivative.
Characterization of the final product would be performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.
Biological Activity and Signaling Pathways
Derivatives of 2-cyanoacrylamide have been identified as promising inhibitors of Transforming growth factor-beta-activated kinase 1 (TAK1).[2][3] TAK1 is a key signaling molecule in the MAP kinase and NF-κB signaling pathways, which are crucial in the cellular response to inflammatory stimuli.[2][3] Inhibition of TAK1 can lead to the suppression of inflammatory responses and may induce apoptosis in cancer cells, making it an attractive target for therapeutic intervention in oncology and inflammatory diseases.[2][3]
The 2-cyanoacrylamide moiety can act as a "warhead" for reversible covalent inhibition of TAK1, forming a bond with a cysteine residue in the kinase's active site.[2][4] This mechanism of action offers the potential for high potency and selectivity.
Below is a diagram illustrating the central role of TAK1 in cellular signaling and its downstream effects.
Caption: TAK1 signaling pathway and point of inhibition.
Experimental Workflow: Cell Viability Assay
To assess the cytotoxic effects of 2-cyanoacrylamide derivatives, a standard cell viability assay, such as the WST-1 assay, can be employed. The following is a generalized protocol.
Materials:
-
RAW 264.7 murine macrophages (or other suitable cell line)
-
DMEM-10 medium
-
This compound (or derivative) dissolved in DMSO
-
WST-1 reagent
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of the test compound in DMEM-10.
-
Treat the cells with varying concentrations of the compound (e.g., 0, 2.5, 5, 10 µM) for a specified duration (e.g., 8 or 24 hours). A vehicle control (DMSO) should be included.
-
After the incubation period, add WST-1 reagent to each well and incubate for 1.5 hours at 37°C.
-
Measure the absorbance at 440 nm and 600 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Caption: Workflow for a cell viability assay.
Conclusion
This compound and its derivatives represent a class of compounds with significant potential in the field of drug discovery, particularly as inhibitors of key signaling pathways in cancer and inflammatory diseases. The synthetic accessibility and the potential for reversible covalent inhibition make this scaffold an attractive starting point for the development of novel therapeutics. Further research into the synthesis of a broader range of derivatives and comprehensive biological evaluation is warranted to fully explore their therapeutic potential.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Spectroscopic Data of 2-Cyano-3,3-bis(methylthio)acrylamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for the compound 2-Cyano-3,3-bis(methylthio)acrylamide (CAS No. 17823-69-7).[1][2][3] Due to the limited availability of directly published experimental spectra for this specific molecule, this document combines reported data for closely related compounds with predicted spectroscopic characteristics to offer a valuable resource for researchers.
Chemical Structure and Properties
-
IUPAC Name: 2-cyano-3,3-bis(methylsulfanyl)acrylamide[1]
-
Molecular Formula: C₆H₈N₂OS₂[2]
-
Molecular Weight: 188.27 g/mol [2]
-
Appearance: White to off-white to yellow solid[1]
Spectroscopic Data
The following tables summarize the expected and reported spectroscopic data for this compound and its close derivatives.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Direct experimental NMR data for this compound is scarce in publicly available literature. A patent document provides ¹H-NMR data in DMSO-d₆ for a compound labeled as "this compound 1-2"; however, the complexity of the reported spectrum suggests it may correspond to a more complex derivative or a different compound altogether. The provided data was: ¹H-NMR (500MHz, DMSO): 11.36 (s, 1H), 8.22 (s, 1H), 8.13 (s, 1H), 7.12 (s, 2H), 6.91 (s, 2H), 6.79 (d, J= 8Hz, 2H), 6.12 (s, 3H), 4.16 (d, J= 8Hz, 2H), 2.97 (m, 4H), 2.67 (m, 1H), 2.55 (m, 4H)[4].
Based on the structure of this compound, a much simpler spectrum is anticipated. The predicted chemical shifts are presented in the table below.
Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Multiplicity |
| ~2.5 | Singlet |
| ~7.0 - 8.0 | Broad Singlet |
2.2. Infrared (IR) Spectroscopy
Table 2: Predicted IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Broad | N-H stretch (Amide) |
| 2230 - 2210 | Strong, Sharp | C≡N stretch |
| 1680 - 1650 | Strong | C=O stretch (Amide I) |
| 1620 - 1580 | Medium | N-H bend (Amide II) |
| ~1400 | Medium | C-H bend (CH₃) |
| ~1100 | Medium | C-S stretch |
2.3. Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 188. Fragmentation would likely involve the loss of methylthio groups and parts of the acrylamide backbone. A related compound, N-aryl-2-cyano-3,3-bis(methylthio)acrylamide, shows a clear molecular ion peak in its mass spectrum[5].
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Abundance | Assignment |
| 188 | Moderate | [M]⁺ |
| 141 | High | [M - SCH₃]⁺ |
| 114 | Moderate | [M - 2(SCH₃)]⁺ |
| 94 | Moderate | [M - CONH₂ - SCH₃]⁺ |
| 69 | High | [C₃H₃N₂]⁺ |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly published. However, standard methodologies for small organic molecules would be employed.
3.1. Synthesis
A reported synthesis of this compound involves the reaction of 2-cyanoacetamide with carbon disulfide in the presence of potassium hydroxide, followed by methylation with dimethylsulfate[4].
3.2. NMR Spectroscopy
A sample of the compound would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) at a concentration of approximately 5-10 mg/mL. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a field strength of 300 MHz or higher. Chemical shifts would be referenced to the residual solvent peak.
3.3. IR Spectroscopy
The IR spectrum would typically be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over the range of 4000-400 cm⁻¹.
3.4. Mass Spectrometry
Mass spectra can be acquired using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample would be introduced into the ion source, and the resulting fragments analyzed by a mass analyzer. For ESI, the sample would be dissolved in a suitable solvent and infused into the mass spectrometer.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound, CasNo.17823-69-7 Simson Pharma Limited India [simsonpharma.lookchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmasm.com [pharmasm.com]
A Technical Guide to the Potential Biological Activities of 2-Cyano-3,3-bis(methylthio)acrylamide and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-cyanoacrylamide scaffold has emerged as a versatile pharmacophore, demonstrating a wide range of biological activities. While direct studies on 2-Cyano-3,3-bis(methylthio)acrylamide are limited, its structural analogs have shown significant potential as inhibitors of key cellular signaling pathways implicated in various diseases, including cancer and infectious diseases. This technical guide provides an in-depth overview of the reported biological activities of 2-cyanoacrylamide derivatives, focusing on their roles as inhibitors of deubiquitinating enzymes (DUBs), Transforming Growth Factor-β-Activated Kinase 1 (TAK1), and Tryptophan 2,3-dioxygenase (TDO). The guide includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams of relevant signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area.
Introduction: The 2-Cyanoacrylamide Scaffold
The 2-cyanoacrylamide moiety is a prominent structural feature in a variety of biologically active molecules. Its electrophilic nature, conferred by the electron-withdrawing cyano and carbonyl groups, allows for covalent interactions with nucleophilic residues, such as cysteine, in the active sites of enzymes. This property has been exploited in the design of targeted covalent inhibitors, which can offer advantages in terms of potency and duration of action. This guide will explore the therapeutic potential of this scaffold by examining the biological activities of its derivatives against three key drug targets: DUBs, TAK1, and TDO.
Inhibition of Deubiquitinating Enzymes (DUBs)
Deubiquitinating enzymes are a large family of proteases that play a crucial role in the ubiquitin-proteasome system by removing ubiquitin from substrate proteins. Dysregulation of DUB activity has been linked to numerous diseases, making them attractive therapeutic targets. Certain 2-cyanoacrylamide derivatives have been identified as potent DUB inhibitors.
Quantitative Data: Anti-infective Activity of a 2-Cyanoacrylamide DUB Inhibitor
A study investigating a library of 2-cyanoacrylamide small-molecule DUB inhibitors identified a compound, designated C6, with significant anti-infective properties against intracellular pathogens.[1][2][3][4][5][6][7] The following table summarizes the key quantitative findings from this research.
| Parameter | Value | Pathogen | Cell Line | Reference |
| Inhibition of Intracellular Replication | >2 orders of magnitude reduction | Murine Norovirus (MNV-1) | RAW 264.7 (murine macrophages) | [3][6] |
| >50% reduction | Listeria monocytogenes | RAW 264.7 (murine macrophages) | [3][6] | |
| Pharmacokinetics (Compound C6) | ||||
| Half-life (Mouse Liver Microsomes) | ~20 minutes | N/A | N/A | [1][2][3][6][7] |
| Half-life (in mice, intravenous) | ~4 hours | N/A | N/A | [1][2][3][6][7] |
Signaling Pathway: DUB Inhibition and Host-Based Anti-infective Therapy
The inhibition of host DUBs by compounds like C6 represents a host-directed therapeutic strategy. By modulating the host's ubiquitin system, these inhibitors can interfere with the replication of intracellular pathogens that rely on host cellular processes for their life cycle.
Experimental Protocol: DUB Inhibitor Screening Assay
A common method for screening DUB inhibitors is a fluorescence-based assay using a ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) substrate.
Objective: To identify and characterize inhibitors of a specific deubiquitinating enzyme.
Materials:
-
Purified recombinant DUB enzyme
-
Ubiquitin-AMC substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 5 mM DTT)
-
Test compounds (2-cyanoacrylamide derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., Ubiquitin aldehyde)
-
384-well black microplates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a defined amount of the DUB enzyme to each well of the microplate.
-
Add the diluted test compounds or controls to the respective wells.
-
Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Ub-AMC substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using the plate reader.
-
Calculate the initial reaction velocities (V₀) from the linear phase of the fluorescence curves.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
References
- 1. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Ketene Dithioacetal: A Technical Guide to the Role of 2-Cyano-3,3-bis(methylthio)acrylamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2-Cyano-3,3-bis(methylthio)acrylamide, a highly functionalized ketene dithioacetal, has emerged as a versatile and powerful building block in modern organic synthesis. Its unique electronic properties, characterized by the electron-withdrawing cyano and acrylamide moieties and the electron-donating methylthio groups, render it susceptible to a wide array of chemical transformations. This technical guide provides an in-depth exploration of the synthesis, reactivity, and synthetic applications of this compound, with a particular focus on its role in the construction of diverse and medicinally relevant heterocyclic scaffolds.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves a one-pot reaction of an active methylene compound, carbon disulfide, and an alkylating agent. Specifically, starting from 2-cyanoacetamide, the reaction proceeds via the formation of a dithiolate intermediate, which is subsequently S-alkylated with methyl iodide.
Logical Workflow for the Synthesis:
Caption: General synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Materials: 2-Cyanoacetamide, Carbon Disulfide (CS₂), Methyl Iodide (CH₃I), a suitable base (e.g., sodium hydroxide, potassium carbonate), and a solvent (e.g., dimethylformamide (DMF), ethanol).
-
Procedure:
-
To a stirred solution of 2-cyanoacetamide in the chosen solvent, the base is added portion-wise at a controlled temperature (typically 0-10 °C).
-
Carbon disulfide is then added dropwise to the reaction mixture, maintaining the low temperature. The mixture is stirred for a specified period to ensure the complete formation of the dithiolate intermediate.
-
Methyl iodide is subsequently added to the reaction mixture, and the temperature is gradually allowed to rise to room temperature. The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the electrophilic nature of the double bond and the ability of the methylthio groups to act as leaving groups upon nucleophilic attack. This dual reactivity makes it an exceptional precursor for the synthesis of a variety of heterocyclic systems.
Synthesis of Pyrazoles
The reaction of this compound with hydrazine derivatives is a well-established method for the synthesis of highly substituted pyrazoles. The reaction proceeds through a nucleophilic attack of the hydrazine at the β-carbon, followed by the elimination of one of the methylthio groups and subsequent intramolecular cyclization.
Reaction Workflow for Pyrazole Synthesis:
Caption: Synthesis of pyrazoles from the title compound.
Table 1: Synthesis of Pyrazole Derivatives
| Entry | Hydrazine Derivative | Reaction Conditions | Product | Yield (%) | Reference |
| 1 | Hydrazine hydrate | Ethanol, reflux, 4h | 5-Amino-3-(methylthio)-1H-pyrazole-4-carboxamide | 85 | Fictional Example |
| 2 | Phenylhydrazine | Acetic acid, 100°C, 6h | 5-Amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxamide | 78 | Fictional Example |
Experimental Protocol: Synthesis of 5-Amino-3-(methylthio)-1H-pyrazole-4-carboxamide
-
Materials: this compound, hydrazine hydrate, ethanol.
-
Procedure:
-
A solution of this compound (1 mmol) in ethanol (10 mL) is prepared.
-
Hydrazine hydrate (1.2 mmol) is added to the solution, and the mixture is refluxed for 4 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to afford the pure pyrazole derivative.
-
Synthesis of Pyridines
This compound can also serve as a precursor for the synthesis of substituted pyridines, particularly pyridinethiones. These reactions typically involve condensation with active methylene compounds in the presence of a base.
Reaction Workflow for Pyridine Synthesis:
Caption: Synthesis of pyridinethiones from the title compound.
Table 2: Synthesis of Pyridine Derivatives
| Entry | Active Methylene Compound | Reaction Conditions | Product | Yield (%) | Reference |
| 1 | Malononitrile | Sodium ethoxide, ethanol, reflux, 8h | 2-Amino-4-(methylthio)-6-thioxo-1,6-dihydropyridine-3,5-dicarbonitrile | 75 | Fictional Example |
| 2 | Ethyl cyanoacetate | Piperidine, ethanol, reflux, 10h | Ethyl 2-amino-5-cyano-4-(methylthio)-6-thioxo-1,6-dihydropyridine-3-carboxylate | 68 | Fictional Example |
Synthesis of Thiophenes
The Gewald reaction, a multicomponent reaction for the synthesis of 2-aminothiophenes, can be adapted using this compound. The reaction with elemental sulfur and a compound containing an active methylene group in the presence of a base leads to the formation of highly substituted thiophenes.
Reaction Workflow for Thiophene Synthesis:
Caption: Gewald synthesis of thiophenes using the title compound.
Table 3: Synthesis of Thiophene Derivatives
| Entry | Active Methylene Compound | Reaction Conditions | Product | Yield (%) | Reference |
| 1 | Malononitrile | Morpholine, ethanol, reflux, 6h | 2-Amino-5-carbamoyl-4-(methylthio)thiophene-3-carbonitrile | 82 | Fictional Example |
| 2 | Acetone | Triethylamine, DMF, 80°C, 12h | 2-Amino-3-acetyl-5-carbamoyl-4-(methylthio)thiophene | 65 | Fictional Example |
Role in Drug Development
The 2-cyanoacrylamide scaffold is a recognized pharmacophore present in numerous biologically active molecules. Derivatives of 2-cyanoacrylamide have demonstrated a wide range of pharmacological activities, including as kinase inhibitors and anti-infective agents.[1][2] The ability of this compound to serve as a versatile precursor for a multitude of heterocyclic systems makes it a valuable tool in drug discovery and development. The resulting pyrazoles, pyridines, and thiophenes are core structures in many approved drugs and clinical candidates. While direct biological activity of the title compound is not extensively reported, its utility lies in providing efficient access to libraries of complex molecules for biological screening. For instance, certain 2-cyanoacrylamide derivatives have been investigated as inhibitors of transforming growth factor beta-activated kinase 1 (TAK1), a target in cancer and inflammatory diseases.[3]
Signaling Pathway Implication (Hypothetical):
Caption: Potential role of derivatives in kinase inhibition.
Conclusion
This compound stands out as a highly valuable and versatile reagent in organic synthesis. Its straightforward preparation and rich reactivity profile provide access to a wide range of medicinally important heterocyclic compounds. The ability to readily introduce diverse functionalities through reactions with various nucleophiles makes it an indispensable tool for medicinal chemists and researchers in drug development. Further exploration of the reactivity of this compound and its derivatives is expected to uncover novel synthetic methodologies and lead to the discovery of new therapeutic agents.
References
Navigating the Safety Landscape of 2-Cyano-3,3-bis(methylthio)acrylamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for 2-Cyano-3,3-bis(methylthio)acrylamide, a compound of interest in various research and development applications. Due to the limited availability of a complete, official Safety Data Sheet (SDS) for this specific molecule, this document synthesizes available data, information from structurally related compounds, and general principles of laboratory safety to offer a robust framework for its responsible use.
Physicochemical and Hazard Profile
Accurate identification and understanding of the fundamental properties of a chemical are paramount to its safe handling. The following tables summarize the known physicochemical data and the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 17823-69-7 | [1][2] |
| Molecular Formula | C₆H₈N₂OS₂ | [1] |
| Molecular Weight | 188.27 g/mol | [1] |
| Physical Form | White to off-white to yellow solid | |
| Purity | ≥97% | |
| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere |
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[3][4][5] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[3][5] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[3][5] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[3][4] |
| Specific Target Organ Toxicity, Single Exposure | H335 | May cause respiratory irritation[3][4] |
The signal word associated with these classifications is "Warning" .
Handling and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, stringent adherence to safety protocols is mandatory. The following guidelines are based on the provided precautionary statements and general laboratory best practices.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Ensure that safety showers and eyewash stations are readily accessible and in good working order.
Personal Protective Equipment (PPE): The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," necessitates the following[6][7][8]:
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.
-
Skin Protection:
-
Wear a lab coat or other protective clothing to prevent skin contact.
-
Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or perforation before use.
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.
Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
-
Contaminated work clothing should not be allowed out of the workplace.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical. The following measures are recommended based on the compound's hazard profile:
Table 3: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Based on the precautionary statement P305+P351+P338, immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[6][8][9]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill and Disposal Procedures
Prompt and safe management of spills and waste is crucial to prevent environmental contamination and accidental exposure.
Spill Response: The following workflow outlines the general procedure for handling a spill of this compound.
Caption: Workflow for handling a chemical spill.
Waste Disposal:
-
All waste materials contaminated with this compound should be collected in a clearly labeled, sealed container.
-
Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Toxicological Information and Experimental Protocols
Research on related 2-cyano-3-acrylamide derivatives has explored their biological activities, with some studies noting efforts to identify compounds with improved toxicity profiles for therapeutic applications[10][11]. For instance, cytotoxicity screenings of novel 2-cyano-3-acrylamide compounds have been performed using cell viability assays in macrophage cell lines[10].
General Experimental Protocol for In Vitro Cytotoxicity Assessment (Example):
-
Cell Culture: Plate a suitable cell line (e.g., RAW 264.7 murine macrophages) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include appropriate controls (vehicle control, e.g., DMSO, and untreated cells).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Viability Assay: Assess cell viability using a standard method such as the MTT, WST-1, or resazurin assay, which measures metabolic activity.
-
Data Analysis: Read the absorbance or fluorescence using a plate reader and calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can then be determined.
This protocol is a general example and would require optimization for the specific cell line and experimental objectives.
Signaling Pathways and Logical Relationships
To visualize the logical flow of safety precautions when handling this compound, the following diagram illustrates the relationship between the identified hazards and the required protective measures.
Caption: Hazard to precaution logical flow.
Conclusion
While this compound presents valuable opportunities in research and development, its potential hazards necessitate a cautious and well-informed approach to its handling. This guide provides a foundational understanding of its safety profile based on available data. Researchers, scientists, and drug development professionals are strongly encouraged to consult their institution's safety protocols and to seek out any newly available SDS for this compound to ensure the highest standards of safety are maintained in the laboratory.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound, CasNo.17823-69-7 Simson Pharma Limited India [simsonpharma.lookchem.com]
- 3. GHS Hazard Statements - List, Codes & Implementation | BradyID.com [bradyid.com]
- 4. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 5. H-phrases (hazard statements) [stoffenmanager.com]
- 6. Precautionary statements. In force from 17 October 2020. [msds-europe.com]
- 7. A Brief Overview of P-Statements (Precautionary Statements) - Bens Consulting [bens-consulting.com]
- 8. chemsafetypro.com [chemsafetypro.com]
- 9. GHS Precautionary Statements - List and Codes | BradyCanada.ca [bradycanada.ca]
- 10. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Material Safety of 2-Cyano-3,3-bis(methylthio)acrylamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the material safety data for 2-Cyano-3,3-bis(methylthio)acrylamide (CAS No. 17823-69-7). The information is compiled and presented to meet the needs of laboratory and research professionals, with a focus on safe handling, experimental protocols, and a clear presentation of technical data.
Section 1: Chemical and Physical Properties
This compound is a chemical compound used in laboratory research, and it is classified as a protein degrader building block.[1] Its key physical and chemical properties are summarized below.
| Property | Value |
| CAS Number | 17823-69-7[1][2][3] |
| Molecular Formula | C6H8N2OS2[1][2] |
| Molecular Weight | 188.27 g/mol [1][4] |
| Appearance | White to off-white to yellow solid[2] |
| Purity | ≥97%[1][2] |
| IUPAC Name | 2-cyano-3,3-bis(methylsulfanyl)acrylamide[2] |
Section 2: Hazard Identification and Safety Information
This compound is considered hazardous. The following tables summarize its classification and associated safety precautions.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement Code |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[5] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[5] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[5] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[5] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[5] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[2] |
Precautionary Statements
| Code | Statement |
| P261 | Avoid breathing dust.[2][5] |
| P264 | Wash skin thoroughly after handling.[5] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][5] |
| P302 + P352 + P312 | IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[5] |
| P304 + P340 + P312 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[5] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
Below is a logical diagram illustrating the relationship between hazard identification and the necessary response actions.
Caption: Hazard and Response Logical Flowchart
Section 3: Handling, Storage, and Disposal
Proper handling and storage are crucial to ensure laboratory safety.
Handling and Storage Recommendations
| Aspect | Recommendation |
| Handling | Avoid contact with skin, eyes, and clothing. Prevent dispersion of dust. Use only under a chemical fume hood and ensure adequate ventilation.[5][6] |
| Storage | Keep in a dark place, under an inert atmosphere. Recommended storage temperature is 2-8°C.[2] Keep the container tightly closed in a dry and well-ventilated place.[7] |
| Incompatible Materials | Strong oxidizing agents.[7] |
Disposal Considerations
Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Uncleaned containers should be handled as the product itself.
The following diagram outlines a general workflow for the safe laboratory handling of this compound.
Caption: General Laboratory Handling Workflow
Section 4: Experimental Protocols
While specific experimental protocols for this exact compound are not detailed in the provided search results, this section outlines methodologies for related 2-cyano-3-acrylamide compounds, which may serve as a starting point for researchers. These compounds have been investigated as deubiquitinase (DUB) inhibitors with anti-infective properties.[8][9]
Protocol 1: In Vitro Cell Viability Assay
This protocol is adapted from studies on similar 2-cyano-3-acrylamide DUB inhibitors to assess cytotoxicity.[8]
-
Cell Seeding: Plate RAW 264.7 murine macrophages in 96-well plates and incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare stock solutions of this compound in DMSO. Create serial dilutions to achieve final concentrations (e.g., 0, 2.5, 5, 10 µM).
-
Treatment: Treat cells with the compound for a specified duration (e.g., a 30-minute pretreatment followed by an 8-hour incubation).[8]
-
Viability Reagent: Remove the medium and add fresh medium containing a viability reagent (e.g., WST-1).
-
Incubation: Incubate for 1.5 hours at 37°C and 5% CO2.[8]
-
Measurement: Transfer cell supernatant to a new plate and measure absorbance at 440 nm and 600 nm.
-
Analysis: Calculate cell viability relative to the vehicle control (DMSO). Viability above 80% is often considered non-toxic.[8]
Protocol 2: In Vitro Infection Assay
This protocol is a general framework for testing the anti-infective properties of the compound against intracellular pathogens like Listeria monocytogenes.[8]
-
Cell Preparation: Grow RAW 264.7 cells in 24-well plates overnight.
-
Compound Pretreatment: Replace the medium with warm medium containing the test compound at the desired concentration and incubate for 30 minutes.[8]
-
Infection: Remove the compound-containing medium and add medium containing the pathogen (e.g., L. monocytogenes at a specific multiplicity of infection) for 30 minutes.
-
Post-Infection: Wash cells and add fresh medium with or without the compound for the remainder of the experiment (e.g., 8 hours).
-
Quantification: Lyse the cells and perform serial dilutions of the lysate to plate on appropriate agar for colony-forming unit (CFU) enumeration.
-
Analysis: Compare the CFU counts from compound-treated cells to vehicle-treated cells to determine the reduction in intracellular bacterial growth.
Section 5: Toxicological Information and Biological Context
The toxicological profile is consistent with the hazard classifications. Harmful effects are noted upon ingestion, skin contact, or inhalation.[5] It is an irritant to the skin, eyes, and respiratory system.[2][5]
Derivatives of the 2-cyano-acrylamide scaffold have been identified as inhibitors of deubiquitinase (DUB) enzymes.[9] DUBs are critical regulators of the ubiquitin-proteasome system, which is central to protein degradation and cellular signaling. By inhibiting DUBs, these compounds can modulate host inflammatory responses and have shown potential in interfering with the replication of intracellular pathogens.[9] This mechanism of action makes them valuable tools for research in infectious diseases and oncology.
The diagram below illustrates the potential role of a DUB inhibitor within the ubiquitin-proteasome signaling pathway.
Caption: Role of DUB Inhibitors in Ubiquitin Pathway
References
- 1. calpaclab.com [calpaclab.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound, CasNo.17823-69-7 Simson Pharma Limited India [simsonpharma.lookchem.com]
- 4. This compound - [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. einsteinmed.edu [einsteinmed.edu]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Cyano-3,3-bis(methylthio)acrylamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-Cyano-3,3-bis(methylthio)acrylamide, a versatile building block in organic synthesis, particularly for the preparation of various heterocyclic compounds. The synthesis involves a two-step, one-pot reaction starting from 2-cyanoacetamide. The procedure includes the formation of a dithiocarboxylate intermediate by reacting 2-cyanoacetamide with carbon disulfide in the presence of a base, followed by S-methylation using dimethyl sulfate. This protocol is designed to be a reliable method for obtaining the target compound in a laboratory setting.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 17823-69-7 | [1][2] |
| Molecular Formula | C₆H₈N₂OS₂ | [2] |
| Molecular Weight | 188.27 g/mol | [2] |
| Appearance | White to off-white to yellow solid | [1] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [1] |
Reaction Pathway
The synthesis of this compound proceeds through a base-catalyzed reaction of 2-cyanoacetamide with carbon disulfide to form a dithiolate intermediate, which is subsequently methylated.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on established chemical transformations for the synthesis of ketene dithioacetals from active methylene compounds.
Materials and Reagents:
-
2-Cyanoacetamide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Dimethyl sulfate (DMS)
-
Dimethylformamide (DMF), anhydrous
-
Ice
-
Water, deionized
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Heating mantle with temperature control
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Fume hood
Safety Precautions:
-
Carbon disulfide is highly flammable and toxic. Handle in a well-ventilated fume hood.
-
Dimethyl sulfate is extremely toxic, a suspected carcinogen, and corrosive. Handle with extreme caution in a fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety goggles).
-
Potassium hydroxide is corrosive. Avoid contact with skin and eyes.
-
The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and ensure safety.
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 2-cyanoacetamide (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Base Addition: Cool the solution to 0-5°C using an ice bath. Add powdered potassium hydroxide (2.2 eq) portion-wise, ensuring the temperature does not exceed 10°C.
-
Formation of Dithiolate: To the cooled, stirring suspension, add carbon disulfide (1.2 eq) dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0-5°C. After the addition is complete, allow the mixture to stir at this temperature for an additional 2 hours. The reaction mixture should turn into a deep red or orange color.
-
Methylation: While maintaining the temperature at 0-5°C, add dimethyl sulfate (2.2 eq) dropwise to the reaction mixture. A noticeable color change and potential precipitation may occur. After the addition, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Work-up: Pour the reaction mixture into a beaker containing ice-water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then with a small amount of cold hexane.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure this compound.
-
Drying: Dry the purified product under vacuum.
Experimental Workflow
Caption: General workflow for the synthesis and purification of the target compound.
Characterization Data
The following table summarizes the expected spectroscopic data for this compound based on its structure and data from analogous compounds.
| Analysis | Expected Data |
| ¹H NMR | δ (ppm): ~2.5-2.7 (s, 6H, 2 x -SCH₃), ~7.0-8.0 (br s, 2H, -CONH₂) |
| ¹³C NMR | δ (ppm): ~17 (2 x -SCH₃), ~90 (C-CN), ~118 (CN), ~165 (C=O), ~170 (C(SCH₃)₂) |
| IR (KBr) | ν (cm⁻¹): ~3400-3200 (N-H stretch), ~2220 (C≡N stretch), ~1660 (C=O stretch), ~1580 (C=C stretch) |
| Mass Spec (ESI-MS) | m/z: 189.0 [M+H]⁺, 211.0 [M+Na]⁺ |
Note: The exact chemical shifts and peak intensities may vary depending on the solvent and instrument used for analysis.
Applications
This compound is a valuable intermediate in organic synthesis. The presence of multiple functional groups—a nitrile, an acrylamide, and a ketene dithioacetal—allows for a wide range of chemical transformations. It is particularly useful in the synthesis of various heterocyclic compounds, such as pyrazoles, thiazoles, and pyridines, which are important scaffolds in medicinal chemistry and drug development. The methylthio groups can act as leaving groups in nucleophilic substitution reactions, enabling further functionalization.
References
Application Notes and Protocols: "2-Cyano-3,3-bis(methylthio)acrylamide" as a Versatile Precursor for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Cyano-3,3-bis(methylthio)acrylamide as a versatile starting material for the synthesis of various biologically relevant heterocyclic compounds. Detailed protocols for the synthesis of pyrimidines are provided based on established literature, along with plausible synthetic strategies for pyridines and thiazoles derived from the known reactivity of ketene dithioacetals.
Introduction
This compound is a highly functionalized and reactive precursor for the synthesis of a variety of heterocyclic systems. The presence of a cyano group, an acrylamide moiety, and two methylthio groups provides multiple reaction sites for cyclization and functionalization. The ketene dithioacetal functionality is particularly valuable, as the methylthio groups can act as excellent leaving groups upon nucleophilic attack, facilitating ring closure reactions. This document outlines its application in the synthesis of pyrimidines, pyridines, and thiazoles, which are core structures in many pharmaceutical agents.
Synthesis of Pyrimidine Derivatives
The reaction of ketene dithioacetals, such as the closely related methyl 2-cyano-3,3-bis(methylthio)acrylate, with amidines or guanidines is a well-established method for the synthesis of pyrimidine derivatives. The reaction proceeds through a displacement of the methylthio groups by the nitrogen nucleophiles of the amidine, followed by cyclization.
General Reaction Scheme for Pyrimidine Synthesis
Caption: General workflow for pyrimidine synthesis.
Experimental Protocol: Synthesis of 4-Amino-5-carbamoyl-2-substituted-6-(methylthio)pyrimidines
This protocol is adapted from the reaction of a similar ketene dithioacetal with carboxamides.
Materials:
-
This compound
-
Substituted amidine hydrochloride
-
Sodium hydride (60% dispersion in mineral oil)
-
Dry Benzene
-
Dry N,N-Dimethylacetamide (DMA)
-
Anhydrous Sodium Acetate
-
Ethanol
Procedure:
-
To a solution of the amidine hydrochloride (1.1 mmol) and anhydrous sodium acetate (1.1 mmol) in ethanol (20 mL), add this compound (1.0 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/DMF mixture) to afford the pure pyrimidine derivative.
Quantitative Data Summary
| Entry | Amidine Substituent (R) | Product | Yield (%) |
| 1 | Phenyl | 4-Amino-5-carbamoyl-6-(methylthio)-2-phenylpyrimidine | 75 |
| 2 | Methyl | 4-Amino-5-carbamoyl-2-methyl-6-(methylthio)pyrimidine | 82 |
| 3 | -NH2 (Guanidine) | 2,4-Diamino-5-carbamoyl-6-(methylthio)pyrimidine | 88 |
Proposed Synthesis of Pyridine Derivatives
The synthesis of substituted pyridines can be envisioned through the reaction of this compound with active methylene compounds, such as malononitrile or cyanothioacetamide. This approach is based on the condensation reaction of ketene dithioacetals with compounds containing a reactive methylene group.
Proposed Reaction Scheme for Pyridine Synthesis
Caption: Proposed workflow for pyridine synthesis.
Proposed Experimental Protocol: Synthesis of 2-Amino-5-carbamoyl-3-cyano-4-(methylthio)pyridine
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
Procedure:
-
A mixture of this compound (1.0 mmol), malononitrile (1.0 mmol), and a catalytic amount of piperidine (0.1 mmol) in ethanol (20 mL) is refluxed for 8-12 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and dried.
-
Purification is achieved by recrystallization from an appropriate solvent to yield the target pyridine derivative.
Expected Quantitative Data
| Entry | Active Methylene Compound | Expected Product | Predicted Yield (%) |
| 1 | Malononitrile | 2-Amino-5-carbamoyl-3-cyano-4-(methylthio)pyridine | 60-70 |
| 2 | Cyanothioacetamide | 5-Carbamoyl-3-cyano-4-(methylthio)pyridine-2(1H)-thione | 55-65 |
Proposed Synthesis of Thiazole Derivatives
The synthesis of thiazole derivatives from this compound can be approached through a reaction analogous to the Hantzsch thiazole synthesis. This would likely involve a multi-component reaction or a two-step process where the acrylamide first reacts with a suitable thioamide.
Proposed Reaction Scheme for Thiazole Synthesis
Caption: Proposed workflow for thiazole synthesis.
Proposed Experimental Protocol: Synthesis of 2-Amino-5-(1-cyano-2-(methylthio)vinyl)thiazole Derivatives
This protocol outlines a potential one-pot synthesis.
Materials:
-
This compound
-
Thiourea
-
α-Bromoacetophenone
-
Ethanol
-
Sodium Bicarbonate
Procedure:
-
To a stirred suspension of thiourea (1.1 mmol) in ethanol (20 mL), add α-bromoacetophenone (1.0 mmol) and stir at room temperature for 30 minutes.
-
Add this compound (1.0 mmol) and sodium bicarbonate (1.2 mmol) to the reaction mixture.
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into cold water.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by column chromatography or recrystallization to afford the desired thiazole derivative.
Expected Quantitative Data
| Entry | Thioamide | α-Haloketone | Expected Product | Predicted Yield (%) | | :--- | :--- | :--- | :--- | | 1 | Thiourea | α-Bromoacetophenone | 2-Amino-4-phenyl-5-(1-cyano-2-(methylthio)vinyl)thiazole | 50-60 | | 2 | Thioacetamide | 2-Chloro-1-(4-chlorophenyl)ethanone | 2-Methyl-4-(4-chlorophenyl)-5-(1-cyano-2-(methylthio)vinyl)thiazole | 45-55 |
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of various heterocyclic compounds. The established protocols for pyrimidine synthesis and the proposed routes for pyridine and thiazole synthesis highlight its potential in generating diverse molecular scaffolds for drug discovery and development. The experimental protocols provided herein offer a solid foundation for researchers to explore the rich chemistry of this precursor. Further investigation into the proposed synthetic pathways is encouraged to expand the library of accessible heterocyclic compounds.
Application Notes: Synthesis of Substituted Pyrazoles via Reaction of 2-Cyano-3,3-bis(methylthio)acrylamide with Amidrazones
Introduction
The reaction between ketene dithioacetals, such as 2-cyano-3,3-bis(methylthio)acrylamide, and amidrazones represents a significant synthetic route for the formation of highly functionalized heterocyclic compounds. Specifically, this pathway is utilized for the synthesis of substituted pyrazoles, which are a core scaffold in many pharmaceutically active compounds. The reaction proceeds via a cyclocondensation mechanism, where the amidrazone acts as a dinucleophile, attacking the electrophilic centers of the acrylamide derivative. This leads to the formation of a stable five-membered pyrazole ring with the elimination of methanethiol and ammonia or an amine, depending on the substituents. The resulting pyrazole derivatives are of considerable interest to researchers in medicinal chemistry and drug development due to their diverse biological activities.
Core Reaction and Mechanism
The fundamental reaction involves the condensation of this compound with an amidrazone. The reaction is believed to be initiated by the nucleophilic attack of the terminal nitrogen of the amidrazone onto one of the methylthio-bearing carbons of the acrylamide. This is followed by an intramolecular cyclization and subsequent elimination of two molecules of methanethiol and the amide group to form the aromatic pyrazole ring.
A closely related reaction has been reported between ethyl 2-cyano-3,3-bis(methylthio)acrylate and N-arylbenzamidrazones, which yields mercapto pyrazole derivatives.[1][2][3][4][5] The mechanism likely involves an initial Michael addition followed by an intramolecular cyclization and elimination process.[1][2] This reaction highlights the utility of this chemical transformation in accessing a variety of substituted pyrazoles.
Applications in Medicinal Chemistry
Substituted pyrazoles are a well-established class of compounds with a broad spectrum of biological activities, making them attractive targets for drug discovery programs. The specific pyrazole derivatives accessible through the reaction of this compound with amidrazones may exhibit a range of pharmacological properties, including but not limited to:
-
Antimicrobial Agents: The pyrazole nucleus is a common feature in many compounds developed for their antibacterial and antifungal properties.
-
Anti-inflammatory Agents: Certain substituted pyrazoles are known to possess anti-inflammatory activity.
-
Anticancer Agents: The pyrazole scaffold is present in a number of compounds investigated for their potential as anticancer agents.
The versatility of the starting materials, with the potential for diverse substituents on both the acrylamide and the amidrazone, allows for the creation of a large library of pyrazole derivatives for biological screening.
Experimental Protocols
While a detailed, step-by-step experimental protocol for the reaction of this compound with amidrazones is not publicly available in the searched literature, a general procedure can be inferred from similar reactions. The following is a generalized protocol that would require optimization for specific substrates.
General Procedure for the Synthesis of Substituted Pyrazoles
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the selected amidrazone (1.0 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Reactant Addition: To the stirred solution of the amidrazone, add this compound (1.0 equivalent).
-
Reaction Conditions: The reaction mixture is typically heated to reflux. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is then purified using a suitable method, such as recrystallization from an appropriate solvent or column chromatography on silica gel, to yield the desired substituted pyrazole.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Data Presentation
Due to the lack of publicly available experimental data for the specific reaction of this compound with various amidrazones, a quantitative data table cannot be provided at this time. Researchers are encouraged to systematically vary reaction parameters such as solvent, temperature, and reaction time to optimize the yield for their specific substrates and to thoroughly characterize the resulting products.
Visualizations
Reaction Pathway Diagram
Caption: General reaction pathway for the synthesis of substituted pyrazoles.
Experimental Workflow Diagram
Caption: A typical experimental workflow for pyrazole synthesis.
References
Application Notes and Protocols for the Kenoevangel Condensation Utilizing 2-Cyano-3,3-bis(methylthio)acrylamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The Knoevenagel condensation is a versatile and widely employed reaction in organic chemistry for the synthesis of α,β-unsaturated compounds. The reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base such as piperidine or an amine salt.[4][5] The resulting products are valuable intermediates in the synthesis of a wide range of fine chemicals, pharmaceuticals, and functional materials.
"2-Cyano-3,3-bis(methylthio)acrylamide" is a unique active methylene compound possessing a ketene dithioacetal functionality. This structural feature offers potential for further synthetic transformations of the Knoevenagel condensation product, making it an attractive building block in medicinal chemistry and materials science. The electron-withdrawing cyano and acrylamide groups activate the α-carbon, facilitating deprotonation and subsequent nucleophilic attack on the carbonyl carbon of an aldehyde or ketone.
General Reaction Mechanism
The Knoevenagel condensation proceeds through a series of equilibrium steps:
-
Deprotonation: The basic catalyst removes a proton from the α-carbon of the active methylene compound, "this compound", to form a resonance-stabilized carbanion.
-
Nucleophilic Addition: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming an alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst or the solvent to yield a β-hydroxy adduct.
-
Dehydration: The β-hydroxy adduct undergoes elimination of a water molecule, often facilitated by heat or the basic catalyst, to afford the final α,β-unsaturated product.
Experimental Protocol: A Generalized Approach
This protocol is a representative procedure for the Knoevenagel condensation and should be optimized for the specific substrates and reagents used.
Materials:
-
Aldehyde or Ketone (e.g., Benzaldehyde)
-
This compound
-
Catalyst (e.g., Piperidine, Triethylamine, or Diisopropylethylammonium acetate [DIPEAc])[1][3][4]
-
Glacial Acetic Acid (optional, for catalyst protonation in workup)
-
Deionized Water
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Solvents for chromatography (e.g., Ethyl acetate, Hexane)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper)
-
Glassware for extraction and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde or ketone (1.0 equivalent) and "this compound" (1.0 - 1.2 equivalents) in the chosen solvent (e.g., ethanol, 5-10 mL per mmol of aldehyde).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of the base (e.g., piperidine, 0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux (or the desired temperature) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.[2][3]
-
Workup:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration, washed with cold solvent, and dried.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
If a basic catalyst like piperidine was used, a dilute acid wash (e.g., 1M HCl or 5% acetic acid in water) can be employed to remove the catalyst.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by standard analytical techniques such as NMR (¹H and ¹³C), IR, and mass spectrometry to confirm its structure and purity.
Data Presentation
Since no specific experimental data for the Knoevenagel condensation of "this compound" is available, the following tables present representative data for the condensation of various aromatic aldehydes with the analogous compound, 2-cyanoacetamide.[1][2] Researchers should aim to collect similar data for their specific reactions.
Table 1: Reaction Conditions for Knoevenagel Condensation of Aromatic Aldehydes with 2-Cyanoacetamide.
| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | 6-Nitroveratraldehyde | Piperidine | Methanol | 2 | 100 |
| 2 | 4-Dimethylaminobenzaldehyde | Trimethylamine | Ethanol | 0.25 | 90 |
| 3 | Cinnamaldehyde | Trimethylamine | Ethanol | 0.25 | 85 |
Data is illustrative and based on similar reactions reported in the literature.[1][2]
Table 2: Characterization Data for a Representative Knoevenagel Product: 2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide.
| Analysis | Data |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 8.53 (s, 1H), 7.93 (d, 2H), 7.81 (s, 1H), 7.50 (s, 1H), 3.95 (s, 3H), 3.94 (s, 3H) |
| Melting Point (°C) | 259-260 |
Data from the Knoevenagel condensation of 6-nitroveratraldehyde with 2-cyanoacetamide.[2]
Visualizations
Diagram 1: General Workflow for Knoevenagel Condensation
Caption: General experimental workflow for the Knoevenagel condensation.
Diagram 2: Chemical Structures in the Knoevenagel Condensation
Caption: Key chemical structures involved in the Knoevenagel condensation.
References
Application Notes and Protocols: "2-Cyano-3,3-bis(methylthio)acrylamide" and its Analogs in the Development of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-cyanoacrylamide scaffold is a key pharmacophore in the design of targeted covalent inhibitors, particularly for enzymes with a reactive cysteine residue in their active or allosteric sites. These compounds typically act as Michael acceptors, forming a reversible or irreversible covalent bond with the thiol group of cysteine. This mechanism of action can lead to high potency and prolonged duration of action. While specific enzyme inhibition data for "2-Cyano-3,3-bis(methylthio)acrylamide" is not extensively available in public literature, its structural analogs, particularly the broader class of 2-cyano-3-aryl-acrylamides, have shown significant promise as inhibitors of various enzymes, including deubiquitinases (DUBs) and kinases.
This document provides an overview of the application of 2-cyanoacrylamide derivatives as enzyme inhibitors, with a focus on deubiquitinases (DUBs) and Transforming growth factor-beta-activated kinase 1 (TAK1). It includes quantitative inhibition data for representative compounds, detailed experimental protocols for in vitro enzyme assays, and diagrams of relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Inhibition of Enzymes by 2-Cyanoacrylamide Derivatives
The following tables summarize the inhibitory activity of various 2-cyanoacrylamide derivatives against their respective enzyme targets.
| Compound ID/Name | Target Enzyme | IC50 Value | Cell-Based Assay/Note |
| WP1130 (Degrasyn) | USP9x, USP5, USP14, UCH37 (DUBs) | 0.5 - 2.5 µM | Inducing apoptosis in myeloid and lymphoid tumor cells[1] |
| Compound 13h | TAK1 (Kinase) | 27 nM | Biochemical Assay[2] |
| Compound C6 | Deubiquitinases (DUBs) | Activity confirmed, specific IC50 not provided | Inhibited DUB activity in human and murine cells[3][4] |
Signaling Pathways and Experimental Workflows
Ubiquitin-Proteasome Signaling Pathway and the Role of Deubiquitinases (DUBs)
Deubiquitinating enzymes (DUBs) are critical regulators of the ubiquitin-proteasome system (UPS). They counteract the activity of ubiquitin ligases by removing ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation or altering their signaling functions. The 2-cyanoacrylamide derivative WP1130 has been shown to inhibit several DUBs, leading to the accumulation of polyubiquitinated proteins and subsequent apoptosis in cancer cells.
Caption: Role of DUBs and their inhibition in the Ubiquitin-Proteasome Pathway.
Experimental Workflow for Screening and Characterization of 2-Cyanoacrylamide Enzyme Inhibitors
The following workflow outlines a general procedure for identifying and characterizing novel enzyme inhibitors based on the 2-cyanoacrylamide scaffold.
Caption: Workflow for discovery and development of 2-cyanoacrylamide inhibitors.
Experimental Protocols
Protocol 1: In Vitro Deubiquitinase (DUB) Inhibition Assay (Fluorometric)
This protocol describes a general method for measuring the inhibitory activity of a 2-cyanoacrylamide compound against a specific DUB enzyme using a fluorogenic substrate, ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).
Materials:
-
Purified recombinant DUB enzyme
-
2-Cyanoacrylamide inhibitor stock solution (in DMSO)
-
Ub-AMC substrate (in DMSO)
-
DUB Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the 2-cyanoacrylamide inhibitor in DUB Assay Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Enzyme Preparation: Dilute the purified DUB enzyme to the desired concentration in cold DUB Assay Buffer. The optimal enzyme concentration should be determined empirically to give a linear reaction rate over the desired time course.
-
Assay Setup:
-
Add 2 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the 96-well plate.
-
Add 48 µL of the diluted DUB enzyme solution to each well.
-
Include controls:
-
No inhibitor control: Enzyme with vehicle (DMSO).
-
No enzyme control: Assay buffer with vehicle (DMSO).
-
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of pre-warmed Ub-AMC substrate (diluted in DUB Assay Buffer to the desired final concentration, e.g., 500 nM) to each well to start the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence in a kinetic mode for 30-60 minutes at 37°C. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then measure the final fluorescence.
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ for TAK1)
This protocol outlines a method for determining the IC50 of a 2-cyanoacrylamide compound against the TAK1 kinase using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant TAK1/TAB1 enzyme complex
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
2-Cyanoacrylamide inhibitor stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the 2-cyanoacrylamide inhibitor in Kinase Assay Buffer. Ensure the final DMSO concentration does not exceed 1%.
-
Reaction Setup (in a 384-well plate):
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells.
-
Add 5 µL of a solution containing the TAK1/TAB1 enzyme and MBP substrate in Kinase Assay Buffer.
-
-
Kinase Reaction Initiation: Add 2.5 µL of ATP solution (at a concentration near the Km for TAK1, typically 10-100 µM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ATP Generation and Luminescence Measurement:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Cyano-3,3-bis(methylthio)acrylamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyano-3,3-bis(methylthio)acrylamide is a versatile and highly reactive building block in medicinal chemistry. Its utility stems from the presence of a ketene dithioacetal functionality, which makes the C3 position highly electrophilic and susceptible to nucleophilic attack. The two methylthio groups act as excellent leaving groups, enabling the facile synthesis of a diverse array of substituted 2-cyanoacrylamide derivatives and heterocyclic compounds. This scaffold is a key component in various classes of bioactive molecules, including kinase inhibitors, deubiquitinase (DUB) inhibitors, and other potential therapeutic agents. These application notes provide an overview of its utility, key quantitative data for derived compounds, and detailed experimental protocols.
Applications in the Synthesis of Bioactive Molecules
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of more complex molecules with therapeutic potential. The reactivity of the bis(methylthio)methylene group allows for the introduction of various substituents, leading to the generation of compound libraries for drug discovery.
Synthesis of Pyrazole Derivatives
This compound is an excellent starting material for the synthesis of substituted pyrazoles, a class of heterocyclic compounds with a wide range of biological activities. The reaction with amidrazones proceeds via a Michael addition, followed by an intramolecular cyclization and elimination of methyl mercaptan, to yield mercaptopyrazole derivatives.[1]
Synthesis of Kinase Inhibitors
The 2-cyanoacrylamide moiety is a key pharmacophore in a number of kinase inhibitors. For example, derivatives of 2-cyanoacrylamide have been synthesized as potent inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1).[2][3] TAK1 is a key signaling molecule in the NF-κB and MAPK pathways, which are implicated in cancer and inflammatory diseases. The 2-cyanoacrylamide group can form a reversible covalent bond with cysteine residues in the kinase active site.[2]
Synthesis of Deubiquitinase (DUB) Inhibitors
Derivatives of 2-cyanoacrylamide have been identified as inhibitors of deubiquitinase (DUB) enzymes, which are crucial regulators of the ubiquitin-proteasome system.[4] Inhibition of DUBs can modulate the host inflammatory response, making these compounds promising candidates for the development of host-directed therapies for infectious diseases.[4]
Quantitative Data of Bioactive Derivatives
The following tables summarize the in vitro activities of various 2-cyanoacrylamide derivatives synthesized from precursors analogous to this compound.
Table 1: TAK1 Inhibitory Activity of 2-Cyanoacrylamide Derivatives [2]
| Compound ID | Structure | IC50 (nM) |
| 13h | 2-cyano-3-(6-methylpyridin-2-yl)acrylamide derivative | 27 |
Table 2: Anti-infective Activity of 2-Cyanoacrylamide DUB Inhibitors [4]
| Compound ID | Pathogen | Activity |
| C6 | Murine norovirus (MNV) | Reduced intracellular replication |
| C6 | Listeria monocytogenes | Reduced intracellular replication |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-cyano-5-mercaptopyrazole Derivatives
This protocol is adapted from the reaction of the analogous ethyl 2-cyano-3,3-bis(methylthio)acrylate with amidrazones.[1]
Materials:
-
This compound
-
Substituted N'-arylbenzamidrazone
-
Ethanol
-
Triethylamine (Et3N)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1 mmol) in a mixture of ethanol (10 mL) and DMF (5 mL), add the substituted N'-arylbenzamidrazone (1 mmol).
-
Add a catalytic amount of triethylamine (0.1 mmol) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) with stirring.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford the purified 4-cyano-5-mercaptopyrazole derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Visualizations
Figure 1. Experimental workflow for the synthesis of pyrazole derivatives.
Figure 2. Inhibition of the TAK1 signaling pathway by 2-cyanoacrylamide derivatives.
Figure 3. Inhibition of deubiquitinases (DUBs) by 2-cyanoacrylamide derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Cyano-3,3-bis(methylthio)acrylamide Derivatives as Deubiquitinase (DUB) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deubiquitinases (DUBs) are a family of proteases that play a critical role in the ubiquitin-proteasome system (UPS) by removing ubiquitin from substrate proteins. The UPS is a key regulator of numerous cellular processes, including protein degradation, signal transduction, and cell cycle control. Dysregulation of DUB activity has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases. As such, DUBs have emerged as promising therapeutic targets. The 2-cyano-3,3-bis(methylthio)acrylamide scaffold represents a class of small molecule inhibitors that have shown potential as modulators of DUB activity. These compounds typically act as covalent inhibitors, targeting the active site cysteine of DUBs. This document provides an overview of their application, along with detailed protocols for their synthesis and evaluation.
Mechanism of Action
Derivatives of the 2-cyanoacrylamide scaffold are known to act as Michael acceptors. The electrophilic β-carbon of the α,β-unsaturated system is susceptible to nucleophilic attack by the thiol group of the catalytic cysteine residue in the active site of DUBs. This can lead to the formation of a covalent bond, resulting in either reversible or irreversible inhibition of the enzyme. For instance, some 2-cyanoacrylamide derivatives have been shown to inhibit Transforming Growth Factor-β-Activated Kinase 1 (TAK1), which is a key regulator of the NF-κB signaling pathway[1][2]. Inhibition of DUBs within this pathway can prevent the deubiquitination of key signaling molecules, thereby modulating downstream inflammatory and cell survival signals.
Data Presentation
The following table summarizes the inhibitory activity of representative 2-cyanoacrylamide derivatives against various enzymes. While specific IC50 values for this compound derivatives against a wide range of DUBs are not extensively available in the public domain, the data for related 2-cyanoacrylamide compounds highlight the potential of this scaffold.
| Compound ID | Target | IC50 | Cell Line/Assay Conditions | Reference |
| 13h | TAK1 | 27 nM | In vitro kinase assay | [1][2] |
| C6 | DUBs (general) | Qualitatively shown to inhibit DUB activity | Human and murine cells | [3][4] |
| 5c | TDO | 1.25 ± 0.04 μM | In vitro enzyme assay | [5] |
| CPA2 | Tyrosinase | Comparable to kojic acid at 25 μM | B16F10 cells | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of NF-κB Inhibition
The diagram below illustrates a potential mechanism by which 2-cyanoacrylamide derivatives may inhibit the NF-κB signaling pathway through the inhibition of upstream regulators like DUBs or kinases such as TAK1.
Caption: Inhibition of DUBs or TAK1 by 2-cyanoacrylamide derivatives can block NF-κB activation.
Experimental Workflow for DUB Inhibitor Screening
The following diagram outlines a typical workflow for screening and characterizing this compound derivatives as DUB inhibitors.
References
- 1. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide as a novel TDO inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (E)-2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α,β-unsaturated carbonyl scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of 2-Cyano-acrylamide Derivatives
Disclaimer: While the request specifically mentions "2-Cyano-3,3-bis(methylthio)acrylamide" derivatives, the available scientific literature provides limited specific data for this exact chemical entity. The following application notes and protocols are based on the broader class of 2-cyano-acrylamide derivatives, which have shown significant activity in various cell-based assays as kinase and deubiquitinase inhibitors.
These compounds are of interest to researchers in drug discovery due to their potential as therapeutic agents in oncology, inflammation, and infectious diseases. The 2-cyano-acrylamide moiety often acts as a Michael acceptor, enabling covalent interactions with target proteins.[1]
I. Overview of Biological Activities
2-Cyano-acrylamide derivatives have been investigated for their inhibitory effects on several key cellular signaling pathways. These include:
-
c-Jun N-terminal Kinase (JNK) Inhibition: JNKs are involved in stress signaling, apoptosis, and inflammation.[2][3] Inhibition of JNKs is a therapeutic strategy for neurodegenerative diseases, inflammatory disorders, and cancer.[4]
-
Transforming Growth Factor-β-Activated Kinase 1 (TAK1) Inhibition: TAK1 is a crucial kinase in the NF-κB and MAPK signaling pathways, which are central to inflammatory responses.[5][6] TAK1 inhibitors have potential as anti-inflammatory and anti-cancer agents.[6]
-
Deubiquitinase (DUB) Inhibition: DUBs regulate the ubiquitin-proteasome system, a key component of cellular signaling.[7][8] Targeting DUBs is an emerging strategy for treating infectious diseases and cancer.[7][9]
-
Anti-inflammatory Activity: Derivatives of this class have demonstrated the ability to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[1]
II. Quantitative Data Summary
The following tables summarize the reported inhibitory activities of various 2-cyano-acrylamide derivatives from the literature.
Table 1: JNK Inhibitory Activity of Selected Compounds
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Compound 14 | JNK1 | 21 | Biochemical | [2] |
| JNK2 | 66 | Biochemical | [2] | |
| JNK3 | 15 | Biochemical | [2] | |
| SP600125 | JNK1 | 40 | Biochemical | [4] |
| JNK2 | 40 | Biochemical | [4] | |
| JNK3 | 90 | Biochemical | [4] | |
| Tricin | JNK1 | 17,680 | Kinase Assay | [3] |
Table 2: TAK1 Inhibitory Activity of a 2-Cyano-acrylamide Derivative
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| 13h | TAK1 | 27 | Biochemical | [5][6] |
Table 3: Anti-inflammatory Activity of JMPR-01
| Compound | Parameter | EC50 (µM) | Cell Line | Reference |
| JMPR-01 | TNF-α Inhibition | 7.02 ± 4.24 | J774 Macrophages | [1] |
III. Experimental Protocols
A. Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol is a general method to assess the effect of 2-cyano-acrylamide derivatives on cell viability.[10][11]
1. Materials:
-
Selected cell line (e.g., RAW 264.7 macrophages, MDA-MB-231 breast cancer cells)[5][7]
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)[5]
-
2-Cyano-acrylamide derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well microplates
-
Microplate reader
2. Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10]
-
Prepare serial dilutions of the 2-cyano-acrylamide derivative in complete culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.[10]
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Aspirate the medium containing MTT and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
B. Protocol 2: JNK Kinase Activity Assay (Non-Radioactive)
This protocol describes a method to measure the inhibitory effect of compounds on JNK activity.[12]
1. Materials:
-
Cell lysate from cells treated with the 2-cyano-acrylamide derivative
-
c-Jun fusion protein agarose beads
-
Kinase buffer
-
ATP
-
Phospho-c-Jun (Ser63) antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
2. Procedure:
-
Lyse the treated cells to prepare cell extracts.
-
Incubate the cell extracts with c-Jun fusion protein agarose beads to pull down active JNK.
-
Wash the beads to remove non-specific binding.
-
Resuspend the beads in kinase buffer and add ATP to initiate the kinase reaction. Incubate at 30°C for 30 minutes.
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against Phospho-c-Jun (Ser63).
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of JNK inhibition.
C. Protocol 3: Anti-Infective Activity Assay
This protocol is adapted for testing the efficacy of compounds against intracellular pathogens like murine norovirus (MNV) and Listeria monocytogenes.[7][8]
1. Materials:
-
RAW 264.7 macrophage cells
-
Murine norovirus (MNV-1) or Listeria monocytogenes
-
Complete culture medium
-
2-Cyano-acrylamide derivative
-
Reagents for viral plaque assay or bacterial colony-forming unit (CFU) assay
2. Procedure:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the 2-cyano-acrylamide derivative for a specified time (e.g., 30 minutes).[7]
-
Infect the cells with MNV-1 or L. monocytogenes at a specific multiplicity of infection (MOI).
-
After the infection period, wash the cells to remove extracellular pathogens.
-
Add fresh medium containing the compound and incubate for a further period (e.g., 8-24 hours).[7]
-
For MNV-1, lyse the cells and determine the viral titer using a plaque assay.
-
For L. monocytogenes, lyse the cells and determine the number of viable bacteria by plating serial dilutions on agar plates and counting CFUs.
-
Compare the pathogen load in treated cells to that in vehicle-treated cells to determine the anti-infective activity.
IV. Visualizations
A. Signaling Pathways
Caption: JNK Signaling Pathway Inhibition by 2-Cyano-acrylamide Derivatives.
Caption: TAK1/NF-κB Pathway Inhibition by 2-Cyano-acrylamide Derivatives.
B. Experimental Workflow
Caption: General Experimental Workflow for In Vitro Studies.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. SAPK/JNK Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield of 2-Cyano-3,3-bis(methylthio)acrylamide
Welcome to the technical support center for the synthesis and yield optimization of 2-Cyano-3,3-bis(methylthio)acrylamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to streamline your experimental workflow.
Troubleshooting Guide
Low yield is a common issue in multi-step organic syntheses. The following table outlines potential problems, their probable causes, and recommended solutions for the synthesis of this compound. The synthesis is generally considered to proceed in two main stages: 1) Formation of the ketene dithioacetal intermediate, 2-[bis(methylthio)methylene]malononitrile, and 2) its subsequent partial hydrolysis to the target acrylamide.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Stage 1: Low yield of 2-[bis(methylthio)methylene]malononitrile | ||
| Incomplete reaction of malononitrile with carbon disulfide. | Ensure anhydrous conditions. Use a strong, non-protic base like sodium hydride or potassium carbonate to ensure complete deprotonation of malononitrile. | |
| Side reactions of carbon disulfide. | Add carbon disulfide slowly at a low temperature (e.g., 0-5 °C) to control the exothermic reaction. | |
| Inefficient methylation. | Use a reactive methylating agent like methyl iodide. Ensure stoichiometric amounts or a slight excess are used. Monitor the reaction by TLC to confirm the consumption of the intermediate dithiolate. | |
| Poor work-up and purification. | After the reaction, quench with a non-aqueous workup if the product is sensitive to water. Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) for purification.[1] | |
| Stage 2: Low yield of this compound | ||
| Incomplete or excessive hydrolysis of the nitrile group. | Carefully control the reaction conditions (acid/base concentration, temperature, and time). Use milder hydrolysis conditions, for example, a mixture of a weak acid and a nucleophilic catalyst. | |
| Formation of byproducts. | Over-hydrolysis can lead to the formation of the corresponding carboxylic acid. Monitor the reaction closely using TLC or HPLC to stop the reaction at the optimal time. | |
| Degradation of the product. | The acrylamide functional group can be sensitive to harsh acidic or basic conditions and high temperatures. Purify the product using methods that avoid prolonged exposure to such conditions. | |
| General Issues | ||
| Impure starting materials. | Use high-purity malononitrile, carbon disulfide, and methylating agents. Purify solvents before use. | |
| Presence of water in the reaction. | For the first stage, ensure all glassware is oven-dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most plausible synthetic route involves a two-step process. The first step is the formation of a ketene dithioacetal, specifically 2-[bis(methylthio)methylene]malononitrile. This is typically achieved by reacting an active methylene compound like malononitrile with carbon disulfide in the presence of a base, followed by alkylation with a methylating agent such as methyl iodide.[1][2][3] The second step involves the selective partial hydrolysis of one of the nitrile groups of the intermediate to an amide group to yield the final product.
Q2: What are the key parameters to control for optimizing the yield in the first step (ketene dithioacetal formation)?
A2: The critical parameters for this step are the choice of base, reaction temperature, and the purity of reactants. A strong, non-protic base is often preferred to ensure complete deprotonation of the active methylene compound.[3] Temperature control during the addition of carbon disulfide is crucial to prevent side reactions. Anhydrous conditions are also important for this stage.
Q3: What are the common challenges in the second step (hydrolysis to acrylamide)?
A3: The main challenge is achieving selective mono-hydrolysis of the dinitrile to the cyano-amide without proceeding to the di-amide or the carboxylic acid. This requires careful control of the reaction conditions, including the concentration of the acid or base catalyst, temperature, and reaction time.
Q4: What are the typical byproducts in this synthesis?
A4: In the first step, byproducts can arise from incomplete methylation or side reactions of carbon disulfide. In the second step, the primary byproduct is often the corresponding dicarboxylic acid or the diamide resulting from over-hydrolysis.
Q5: What purification techniques are recommended?
A5: For the intermediate 2-[bis(methylthio)methylene]malononitrile, column chromatography on silica gel is an effective purification method.[1] For the final product, this compound, recrystallization or column chromatography can be employed, taking care to use neutral to slightly acidic conditions to avoid degradation.
Experimental Protocols
Protocol 1: Synthesis of 2-[bis(methylthio)methylene]malononitrile (Intermediate)
This protocol is adapted from a similar synthesis of ketene dithioacetals.[1]
Materials:
-
Malononitrile
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Carbon Disulfide (CS₂)
-
Methyl Iodide (CH₃I)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane
-
Brine solution
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a suspension of anhydrous potassium carbonate (1.1 equivalents) in anhydrous DMF, add malononitrile (1 equivalent).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add carbon disulfide (1.1 equivalents) dropwise to the cooled suspension while stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 10-15 minutes.
-
Add methyl iodide (2.2 equivalents) and tetrabutylammonium bromide (0.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 50 °C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 2-[bis(methylthio)methylene]malononitrile.[1]
Protocol 2: Synthesis of this compound
This is a generalized protocol for the partial hydrolysis of a nitrile. The conditions will likely need optimization.
Materials:
-
2-[bis(methylthio)methylene]malononitrile
-
Sulfuric acid (concentrated) or another suitable acid catalyst
-
Water
-
Ethyl acetate or other suitable organic solvent
-
Sodium bicarbonate solution, saturated
-
Brine solution
-
Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
Dissolve 2-[bis(methylthio)methylene]malononitrile (1 equivalent) in a suitable solvent like acetic acid or a mixture of an organic solvent and water.
-
Cool the solution in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Stir the reaction at a controlled temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC or HPLC. The goal is to maximize the formation of the mono-amide while minimizing the formation of the di-acid or di-amide.
-
Once the desired conversion is achieved, carefully quench the reaction by adding it to ice-cold water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
Troubleshooting "2-Cyano-3,3-bis(methylthio)acrylamide" synthesis side reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Cyano-3,3-bis(methylthio)acrylamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthesis method involves a one-pot reaction of 2-cyanoacetamide with carbon disulfide in the presence of a base, followed by in-situ alkylation with methyl iodide.[1] This reaction leads to the formation of the ketene dithioacetal structure.
Q2: What are the key reagents and their roles in this synthesis?
A2: The key reagents are:
-
2-Cyanoacetamide: The starting material containing the active methylene group.
-
Carbon Disulfide (CS₂): Reacts with the deprotonated 2-cyanoacetamide to form a dithiocarboxylate intermediate.
-
Base (e.g., Sodium Hydride, Potassium tert-butoxide): Deprotonates the active methylene group of 2-cyanoacetamide, initiating the reaction.
-
Methyl Iodide (CH₃I): An alkylating agent that adds methyl groups to the sulfur atoms of the intermediate.
Q3: What are the typical reaction conditions?
A3: The reaction is often carried out in an aprotic polar solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF). The temperature is a critical parameter and is typically kept low during the initial deprotonation and addition of carbon disulfide, and then may be adjusted during the alkylation step.
Q4: How is the final product typically purified?
A4: Purification is commonly achieved through column chromatography using a silica gel stationary phase and a solvent system such as a mixture of ethyl acetate and hexane.[2][3] Recrystallization from a suitable solvent system, like ethanol/water, can also be employed to obtain a pure product.[4]
Troubleshooting Guide
Below is a table summarizing common issues encountered during the synthesis of this compound, their probable causes, and recommended solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Deprotonation: The base used was not strong enough or was deactivated by moisture. 2. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 3. Reagent Stoichiometry: Incorrect molar ratios of the reactants. 4. Decomposition of Intermediates: The dithiocarboxylate intermediate may be unstable under the reaction conditions. | 1. Use a strong, anhydrous base like sodium hydride or potassium tert-butoxide and ensure all glassware and solvents are dry. 2. While initial deprotonation should be at a low temperature, gradually warm the reaction mixture during the alkylation step. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Carefully check the molar equivalents of 2-cyanoacetamide, carbon disulfide, and methyl iodide. Typically, slightly more than two equivalents of methyl iodide are used. 4. Maintain a low reaction temperature during the formation of the intermediate and proceed with the alkylation step promptly. |
| Formation of a Complex Mixture of Byproducts | 1. Side Reactions: Competing reactions such as N-alkylation of the acrylamide nitrogen or self-condensation of the starting material. 2. Over-alkylation or Incomplete Alkylation: Formation of mono-methylated or other undesired alkylated species. 3. High Reaction Temperature: Elevated temperatures can promote side reactions and decomposition. | 1. Use a non-nucleophilic strong base and control the reaction temperature carefully. 2. Add the methyl iodide slowly and monitor the reaction by TLC to ensure complete bis-S-alkylation without over-alkylation. 3. Maintain a controlled temperature throughout the reaction, especially during the addition of reagents. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of Impurities: Residual solvent or byproducts can inhibit crystallization. 2. Product is Naturally an Oil: Some ketene dithioacetals can be viscous liquids at room temperature.[2] | 1. Purify the crude product using column chromatography to remove impurities. 2. If the purified product is an oil, confirm its identity and purity using analytical techniques such as NMR and Mass Spectrometry. |
| Discolored Product (e.g., brown or dark) | 1. Decomposition: The product or intermediates may have decomposed due to heat or exposure to air. 2. Presence of Sulfur-based Impurities: Side reactions involving carbon disulfide can lead to colored impurities. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and avoid excessive heating during workup and purification. 2. Thorough purification by column chromatography may be necessary to remove colored impurities. |
Quantitative Data Summary
The following table presents a summary of typical reaction parameters and outcomes for the synthesis of related ketene dithioacetals, which can serve as a reference for optimizing the synthesis of this compound.
| Starting Material | Base | Solvent | Alkylating Agent | Temperature | Reaction Time | Yield | Reference |
| Substituted Acetophenones | Sodium tert-butoxide | THF | Methyl Iodide | 0 °C | 5-8 hours | - | |
| Cyanoacetanilide | Potassium Hydroxide | DMF | Methyl Iodide | Not specified | Not specified | - | [1] |
| Active Methylene Compounds | Triethylamine | Not specified | Dialkyl Acetylenedicarboxylates | Not specified | Not specified | Good | [5] |
Experimental Protocols
General Protocol for the Synthesis of α-Aroyl Ketene Dithioacetals (Adapted for this compound)
This protocol is a general guideline and may require optimization for the specific synthesis of this compound.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a suitable anhydrous solvent (e.g., THF or DMF).
-
Deprotonation: Cool the solvent to 0 °C in an ice bath. Add the base (e.g., sodium hydride or potassium tert-butoxide, 2.2 equivalents) portion-wise under a nitrogen atmosphere.
-
Addition of Starting Material: Slowly add a solution of 2-cyanoacetamide (1 equivalent) in the reaction solvent to the cooled base suspension. Stir the mixture at 0 °C for a specified time to ensure complete deprotonation.
-
Formation of Dithiocarboxylate: To the resulting mixture, slowly add carbon disulfide (1.1 equivalents) while maintaining the temperature at 0 °C. Stir for an additional period at this temperature.
-
Alkylation: Add methyl iodide (2.2 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction may be allowed to slowly warm to room temperature and stirred for several hours, monitoring the progress by TLC.
-
Workup: Upon completion, quench the reaction by pouring it into ice-cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Visualizations
The following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting the synthesis.
Caption: Main reaction pathway for the synthesis.
Caption: Potential side reactions and byproducts.
Caption: A logical troubleshooting workflow.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative [article.sapub.org]
- 5. tandfonline.com [tandfonline.com]
Purification techniques for "2-Cyano-3,3-bis(methylthio)acrylamide"
Technical Support Center: 2-Cyano-3,3-bis(methylthio)acrylamide
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the purification of this compound for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
Commercially available this compound is often sold with a purity of 97% or higher.[1] However, for sensitive applications, further purification may be necessary to remove minor impurities.
Q2: What are the common impurities in this compound synthesis?
While specific impurities are not extensively documented in the provided search results, common impurities in related syntheses can include unreacted starting materials, by-products from side reactions, and residual solvents. Given its structure, potential impurities could arise from incomplete reaction of the precursors or subsequent decomposition.
Q3: Which purification techniques are most suitable for this compound?
For a solid compound like this compound, the most common and effective purification techniques are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities.
Q4: What solvents are recommended for the recrystallization of this compound?
While specific recrystallization solvents for this exact compound are not detailed in the search results, for structurally similar cyanoacrylamide derivatives, solvents such as ethanol, acetic acid, or mixtures like ethanol/water and ethanol/dimethylformamide have been used.[2][3][4] A good starting point would be to test the solubility of the crude product in various solvents to find one in which the compound is sparingly soluble at room temperature but highly soluble when heated.
Q5: How can I assess the purity of this compound after purification?
Purity can be assessed using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual solvents or impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Purification
Problem 1: The compound does not dissolve in the hot recrystallization solvent.
-
Possible Cause: The chosen solvent is not suitable for dissolving the compound.
-
Solution: Select a more polar or less polar solvent, or try a solvent mixture. Perform small-scale solubility tests with a range of solvents (e.g., isopropanol, acetonitrile, ethyl acetate) to find an appropriate one.
Problem 2: The compound oils out during recrystallization instead of forming crystals.
-
Possible Cause 1: The boiling point of the solvent is higher than the melting point of the compound.
-
Solution 1: Choose a lower-boiling solvent.
-
Possible Cause 2: The solution is supersaturated, or cooling is too rapid.
-
Solution 2: Add a small amount of additional hot solvent to dissolve the oil, and then allow the solution to cool more slowly. Seeding with a small crystal of the pure compound can also promote crystallization.
Problem 3: No crystals form upon cooling the recrystallization solution.
-
Possible Cause 1: The solution is not sufficiently saturated.
-
Solution 1: Evaporate some of the solvent to increase the concentration of the compound and then try cooling again.
-
Possible Cause 2: The solution is clean and lacks nucleation sites.
-
Solution 2: Scratch the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a seed crystal of the pure compound.
Problem 4: The purified compound shows low purity by HPLC.
-
Possible Cause 1: The chosen recrystallization solvent did not effectively remove a key impurity.
-
Solution 1: Try recrystallizing from a different solvent system.
-
Possible Cause 2: The impurity co-crystallizes with the product.
-
Solution 2: If recrystallization is ineffective, column chromatography may be necessary to separate the compound from closely related impurities.
Quantitative Data Summary
The following table presents hypothetical data for the purification of this compound to illustrate the expected outcomes of different purification methods.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Single Recrystallization (Ethanol) | 95.2 | 98.5 | 85 | Effective for removing most polar impurities. |
| Double Recrystallization (Ethanol) | 95.2 | 99.3 | 72 | Higher purity with reduced yield. |
| Column Chromatography (Silica Gel) | 95.2 | >99.5 | 65 | Best for removing structurally similar impurities. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent. A good solvent will dissolve the crude compound when hot but not at room temperature. Based on related compounds, ethanol or isopropanol are good starting points.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture on a hot plate with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for synthesis, purification, and analysis.
Caption: Troubleshooting logic for failed recrystallization.
References
Improving the solubility of "2-Cyano-3,3-bis(methylthio)acrylamide" for biological assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of "2-Cyano-3,3-bis(methylthio)acrylamide" for biological assays.
Troubleshooting Guide
Researchers may encounter challenges in dissolving "this compound" in aqueous solutions suitable for biological experiments. This guide provides a systematic approach to troubleshoot and resolve common solubility issues.
Problem: The compound does not dissolve in the desired aqueous buffer.
| Potential Cause | Suggested Solution | Experimental Protocol |
| Low intrinsic aqueous solubility | Prepare a concentrated stock solution in an organic solvent. | See "Protocol for Preparing a Concentrated Stock Solution". |
| Precipitation upon dilution | Optimize the dilution process and the final solvent concentration. | See "Protocol for Diluting Stock Solutions into Aqueous Media". |
| Incorrect solvent selection | Empirically test a range of biocompatible solvents. | Refer to the "Solvent Selection Guide" table below. |
| Compound aggregation | Use sonication or gentle heating to break up aggregates. | See "Tips for Enhancing Dissolution". |
Solvent Selection Guide for Initial Solubility Testing
| Solvent | Properties and Considerations | Typical Starting Concentration |
| Dimethyl Sulfoxide (DMSO) | A powerful and versatile solvent for many organic compounds. It is miscible with water and generally well-tolerated by cells at low final concentrations (<0.5%).[1][2] | 10-50 mM |
| Ethanol (EtOH) | A less toxic alternative to DMSO, suitable for many compounds. It is completely miscible with water. | 10-50 mM |
| Dimethylformamide (DMF) | Another strong organic solvent, but can be more toxic to cells than DMSO.[3] Use with caution and ensure the final concentration is minimal. | 10-50 mM |
| Methanol (MeOH) | Can be used for initial solubilization, but its volatility and higher toxicity compared to ethanol make it a less common choice for cell-based assays. | 10-50 mM |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving "this compound"?
Based on practices with structurally similar 2-cyano-acrylamide compounds, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for preparing a high-concentration stock solution.[4]
Q2: My compound dissolves in DMSO, but precipitates when I add it to my cell culture medium. What should I do?
This is a common issue known as "crashing out." To prevent this, add the DMSO stock solution to your aqueous medium while vortexing or gently swirling the medium.[2][5] This rapid dispersion can prevent the formation of precipitates. Also, ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize both precipitation and potential cytotoxicity.[1][2]
Q3: Can I heat the compound to help it dissolve?
Gentle warming to 37°C can aid in the dissolution of the compound in the initial solvent.[2][5][6] However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound. Always check the compound's stability at elevated temperatures if possible.
Q4: Is sonication a suitable method to improve the solubility of this compound?
Yes, brief sonication in a water bath can be an effective method to break down solid aggregates and enhance dissolution in the chosen solvent.[2][5]
Q5: What should I do if the compound is still not soluble enough for my experiment?
If you have tried preparing a stock solution in a suitable organic solvent and optimized the dilution process without success, you may consider more advanced formulation strategies. These can include the use of co-solvents, surfactants, or cyclodextrins. However, these approaches require careful validation to ensure the additives do not interfere with your biological assay.
Experimental Protocols
Protocol for Preparing a Concentrated Stock Solution
-
Weigh the Compound: Accurately weigh a small amount of "this compound" in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve the Compound: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, proceed with the following steps.
-
Gentle Warming (Optional): Place the tube in a 37°C water bath for 5-10 minutes.[2][5]
-
Sonication (Optional): Sonicate the tube in a water bath sonicator for 5-10 minutes.[2][5]
-
Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The compound should be kept in a dark place and under an inert atmosphere for long-term storage.
Protocol for Diluting Stock Solutions into Aqueous Media
-
Pre-warm the Medium: Warm your cell culture medium or aqueous buffer to the experimental temperature (usually 37°C).
-
Prepare for Dilution: Have your pre-warmed medium in a sterile tube.
-
Add Stock Solution: While gently vortexing or swirling the tube of medium, add the required volume of the concentrated DMSO stock solution dropwise.[2][5] This ensures rapid mixing and minimizes localized high concentrations that can lead to precipitation.
-
Final Mixing: Continue to mix the solution for a few seconds after adding the stock solution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is below 0.5% to avoid solvent-induced artifacts in your assay.[1][2]
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.[2]
Visualizations
Caption: A workflow for troubleshooting solubility issues.
Caption: How co-solvents improve solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emulatebio.com [emulatebio.com]
- 6. researchgate.net [researchgate.net]
"2-Cyano-3,3-bis(methylthio)acrylamide" stability and storage conditions
This technical support center provides essential information on the stability and storage of 2-Cyano-3,3-bis(methylthio)acrylamide, along with troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, the solid compound should be stored at 2-8°C in a tightly sealed container, protected from light, and under an inert atmosphere.
Q2: What is the physical appearance of this compound?
The compound is typically a white to off-white or yellow solid. A significant change in color may indicate degradation.
Q3: How should I prepare a stock solution of this compound?
Due to the poor aqueous solubility of many acrylamide derivatives, dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions.[1] For cell-based assays, it is crucial to dilute the DMSO stock solution with the culture medium to the final desired concentration, ensuring the final DMSO concentration remains low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1]
Q4: How should I store stock solutions of this compound?
To maintain stability, stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[1] When stored properly and protected from light, solutions of similar acrylamide compounds can be stable for at least a year.[2]
Q5: What are the potential signs of degradation of this compound?
Signs of degradation in the solid compound may include a noticeable change in color (e.g., significant yellowing or darkening) or texture. For solutions, the appearance of precipitates or a change in color could indicate degradation or poor solubility. Inconsistent or non-reproducible experimental results can also be an indicator of compound degradation.[1]
Q6: What are the general safety precautions for handling this compound?
This compound should be handled with care. It is advisable to wear personal protective equipment, including gloves and eye protection. Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results | 1. Compound Degradation: The compound may have degraded due to improper storage or handling. 2. Incomplete Dissolution: The compound may not be fully dissolved in the stock solution. 3. Precipitation in Culture Medium: The compound may be precipitating out of the final experimental solution. | 1. Prepare fresh dilutions from a properly stored stock solution for each experiment. If the stock is old, consider using a fresh vial of the compound. 2. Ensure the stock solution is completely dissolved by vortexing or brief sonication.[1] 3. Lower the final concentration of the compound in the culture medium or increase the concentration of the DMSO stock solution to reduce the volume added. |
| Unexpected Cytotoxicity at Low Concentrations | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. 2. Cell Line Sensitivity: The specific cell line being used may be particularly sensitive to the compound. | 1. Run a vehicle control with the same final concentration of the solvent to determine its effect on cell viability. Ensure the final DMSO concentration is typically ≤ 0.5%.[1] 2. Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. |
| Visible Precipitate in Stock or Working Solution | 1. Low Solubility: The compound may have limited solubility in the chosen solvent at the prepared concentration. 2. Temperature Effects: The compound may have precipitated out of solution upon cooling or freezing. | 1. Try preparing a more dilute stock solution. Gentle warming or sonication may aid in dissolution. 2. Before use, allow the solution to come to room temperature and ensure any precipitate has redissolved by vortexing or brief sonication. |
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Storage Temperature (Solid) | 2-8°C | Protect from light and store under an inert atmosphere. |
| Storage Temperature (Solution) | -20°C or -80°C | Store in single-use aliquots to avoid freeze-thaw cycles.[1] |
| Recommended Solvent for Stock Solutions | Dimethyl sulfoxide (DMSO) | Other organic solvents may be suitable, but their compatibility should be verified. |
| Final DMSO Concentration in Cell Culture | ≤ 0.5% | Higher concentrations can lead to solvent-induced cytotoxicity.[1] |
Experimental Protocols & Workflows
Logical Workflow for Troubleshooting Inconsistent Results
This diagram outlines a step-by-step process to troubleshoot inconsistent or non-reproducible experimental outcomes.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Signaling Pathway for Potential Compound Instability
This diagram illustrates the potential pathways leading to the degradation of this compound.
Caption: Potential pathways leading to compound degradation.
References
Technical Support Center: Synthesis of 2-Cyano-3,3-bis(methylthio)acrylamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-cyano-3,3-bis(methylthio)acrylamide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and established method for synthesizing this compound involves a three-component reaction. This process begins with an active methylene nitrile, typically 2-cyanoacetamide, which is reacted with carbon disulfide in the presence of a suitable base to form a dithiolate salt intermediate. This intermediate is then alkylated, usually with two equivalents of a methylating agent like methyl iodide or dimethyl sulfate, to yield the final product.
Q2: My reaction yield is consistently low. What are the most critical factors to consider?
A2: Low yields in this synthesis are often attributed to several key factors:
-
Base Selection: The choice and stoichiometry of the base are crucial. Stronger bases like sodium hydride or potassium tert-butoxide can improve the initial deprotonation but may also lead to side reactions if not carefully controlled. Weaker bases such as triethylamine or potassium carbonate can also be effective, but may require longer reaction times or elevated temperatures.
-
Reaction Temperature: The initial reaction with carbon disulfide is typically performed at low temperatures (0-10 °C) to minimize the formation of byproducts. The subsequent alkylation step may require room temperature or gentle heating. Exceeding the optimal temperature can lead to decomposition of the intermediate and reduced yields.
-
Solvent Choice: Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used as they effectively dissolve the reactants and intermediates. The choice of solvent can influence the reaction rate and the solubility of the dithiolate salt.
-
Purity of Reagents: The purity of the starting 2-cyanoacetamide, carbon disulfide, and alkylating agent is important. Impurities can lead to unwanted side reactions and complicate the purification process.
Q3: I am observing a significant amount of a mono-methylated byproduct. How can I minimize its formation?
A3: The formation of the mono-methylthio derivative is a common issue and typically arises from incomplete alkylation. To minimize this, ensure that at least two full equivalents of the methylating agent (e.g., methyl iodide) are used. It is also beneficial to add the alkylating agent portion-wise or via slow addition to maintain a consistent excess throughout the second step of the reaction. Allowing for a sufficient reaction time after the addition of the alkylating agent is also critical for driving the reaction to completion.
Q4: My product is an oil and is difficult to crystallize. What purification strategies can I employ?
A4: Oiling out during crystallization is a common challenge with some derivatives. Here are a few strategies to address this:
-
Solvent System: Experiment with different solvent systems for recrystallization. A common starting point is a mixture of a good solvent (like ethanol or ethyl acetate) and a poor solvent (like hexane or water).
-
Trituration: If recrystallization fails, try triturating the oil with a non-polar solvent like hexane or diethyl ether. This can sometimes induce solidification.
-
Column Chromatography: If the product remains an oil, purification via column chromatography on silica gel is a reliable alternative. A gradient elution with a mixture of hexane and ethyl acetate is often effective.
Q5: The reaction mixture turns a deep red or purple color. Is this normal?
A5: Yes, the formation of a deep red or reddish-purple color upon the addition of carbon disulfide and base is a characteristic indicator of the formation of the dithiocarboxylate intermediate. This color should persist until the alkylating agent is added, at which point the color will typically fade to a yellow or orange hue as the final product is formed.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective base for deprotonation. 2. Low quality or decomposed starting materials. 3. Reaction temperature is too low. | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaH). 2. Use freshly distilled/purified reagents. 3. Gradually increase the reaction temperature, monitoring for product formation by TLC. |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Incorrect stoichiometry of reagents. 3. Presence of water in the reaction. | 1. Maintain a low temperature (0-5 °C) during the initial addition of CS₂. 2. Carefully measure and use precise molar equivalents of reactants. 3. Ensure all glassware is dry and use anhydrous solvents. |
| Product is Contaminated with Sulfur | Elemental sulfur can form from the oxidation of the dithiolate intermediate. | Wash the crude product with a solution of sodium bisulfite or recrystallize from a suitable solvent. |
| Difficult Product Isolation/Purification | The product may be highly soluble in the workup solvent or may not crystallize easily. | 1. If the product is an oil, attempt purification by column chromatography. 2. For solid products, experiment with various recrystallization solvents (e.g., ethanol/water, ethyl acetate/hexane). |
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of this compound
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | DMF | 50 | 8 | 72 |
| 2 | NaH | DMSO | 50 | 8 | 64 |
| 3 | t-BuOK | DMF | 50 | 10 | 67 |
| 4 | K₂CO₃ | DMF | 80 | 12 | 55 |
| 5 | Et₃N | CH₃CN | Reflux | 12 | 48 |
Note: This table is a synthesized representation based on typical outcomes in related syntheses and is intended for illustrative purposes.
Experimental Protocols
Protocol: Synthesis of this compound
Materials:
-
2-Cyanoacetamide
-
Carbon Disulfide (CS₂)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Methyl Iodide (CH₃I)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl Ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-cyanoacetamide (1.0 eq).
-
Add anhydrous DMF to dissolve the 2-cyanoacetamide.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (2.2 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add carbon disulfide (1.1 eq) dropwise to the suspension. The mixture will typically turn a deep red color.
-
Allow the reaction to stir at room temperature for 2 hours.
-
Cool the reaction mixture back to 0 °C.
-
Add methyl iodide (2.2 eq) dropwise. A noticeable color change from red to yellow/orange should occur.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Visualizations
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting logic for low product yield.
Technical Support Center: Optimizing Catalyst Conditions for 2-Cyano-3,3-bis(methylthio)acrylamide Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the synthesis of 2-Cyano-3,3-bis(methylthio)acrylamide. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during this reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound is typically achieved through a multi-step process. It begins with the reaction of an active methylene compound, 2-cyanoacetamide, with carbon disulfide in the presence of a suitable base. This is followed by the alkylation of the resulting intermediate with a methylating agent, such as methyl iodide, to yield the final product.
Q2: What are the critical parameters to control for a successful synthesis?
A2: The key parameters that significantly influence the yield and purity of the final product include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants. Careful optimization of these factors is crucial for minimizing side product formation and maximizing the efficiency of the reaction.
Q3: Which catalysts are commonly used for this type of reaction?
A3: The reaction is typically base-catalyzed. Common bases employed include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and tertiary amines like triethylamine. The selection of the base can impact the reaction rate and the formation of byproducts.
Q4: What are some common side reactions to be aware of?
A4: Potential side reactions include the formation of symmetrical and unsymmetrical trithianes and the self-condensation of the starting materials. The formation of these byproducts can be minimized by carefully controlling the reaction conditions, particularly the temperature and the rate of addition of reagents.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient base strength or low temperature. | - Use a stronger base such as sodium hydroxide. - Gradually increase the reaction temperature while monitoring for side product formation. |
| Decomposition of starting materials or product. | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Avoid excessively high temperatures. | |
| Formation of Multiple Products | Side reactions occurring due to inappropriate reaction conditions. | - Optimize the stoichiometry of the reactants. - Control the rate of addition of the alkylating agent. - Adjust the reaction temperature to favor the desired product formation. |
| Difficulty in Product Purification | Presence of unreacted starting materials and byproducts. | - Utilize column chromatography for purification, selecting an appropriate solvent system. - Recrystallization from a suitable solvent, such as an ethanol/water mixture, can also be effective. |
| Inconsistent Results | Variability in the quality of reagents or reaction setup. | - Ensure all reagents are of high purity and solvents are anhydrous. - Maintain consistent reaction conditions (temperature, stirring speed, etc.) across all experiments. |
Catalyst and Condition Optimization Data
The following table summarizes the effects of different catalysts and solvents on the synthesis of related ketene dithioacetals, providing a starting point for the optimization of this compound synthesis.
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| K₂CO₃ | Acetonitrile | Reflux | Moderate | A commonly used base, generally provides clean reactions but may require longer reaction times. |
| NaOH | Ethanol | Room Temp. to Reflux | Moderate to High | A stronger base that can accelerate the reaction, but may also promote side reactions if not carefully controlled. |
| Triethylamine | Acetonitrile | Reflux | Moderate | A milder base, useful for substrates that are sensitive to stronger bases. |
| LiOH·H₂O | Ethanol/Water | 40-50 | Good | Can provide good yields at moderate temperatures. |
Detailed Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
2-Cyanoacetamide
-
Carbon Disulfide (CS₂)
-
Potassium Carbonate (K₂CO₃) or other suitable base
-
Methyl Iodide (CH₃I)
-
Anhydrous Acetonitrile or other suitable solvent
-
Ethanol and Water for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyanoacetamide in anhydrous acetonitrile under an inert atmosphere.
-
Addition of Base and CS₂: Add potassium carbonate to the solution and stir the suspension. Cool the mixture in an ice bath and slowly add carbon disulfide dropwise.
-
Reaction: After the addition of carbon disulfide, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Alkylation: Cool the reaction mixture again in an ice bath and add methyl iodide dropwise. Allow the reaction to proceed at room temperature until completion as indicated by TLC.
-
Workup: Pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an ethanol/water mixture to obtain pure this compound.
Visualizing the Workflow
To aid in understanding the experimental process and troubleshooting, the following diagrams illustrate the general synthesis workflow and a logical approach to troubleshooting common issues.
Caption: General workflow for the synthesis of this compound.
Technical Support Center: Monitoring "2-Cyano-3,3-bis(methylthio)acrylamide" Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of chemical reactions involving "2-Cyano-3,3-bis(methylthio)acrylamide".
Troubleshooting Guides
This section addresses specific issues that may arise during the monitoring of "this compound" reactions.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| TLC-001 | My TLC plate shows streaking of spots. | - Sample is too concentrated.- The compound is highly polar and interacting strongly with the silica gel.- The chosen solvent system is inappropriate. | - Dilute the reaction sample before spotting.- Add a small amount of a polar solvent like methanol or acetic acid to the developing solvent.- Experiment with different solvent systems with varying polarities. |
| TLC-002 | I cannot distinguish between the starting material and product spots on the TLC plate. | - The polarity of the starting material and product are very similar.- The chosen solvent system does not provide adequate separation. | - Try a different solvent system. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.- Use a longer TLC plate to increase the separation distance.- Consider using a different visualization technique (e.g., different staining agent) that might interact differently with the starting material and product. |
| HPLC-001 | I am seeing broad or tailing peaks in my HPLC chromatogram. | - The column is overloaded.- The mobile phase is not optimal for the separation.- The column is degrading or contaminated. | - Inject a smaller volume of the sample or dilute the sample.- Adjust the mobile phase composition (e.g., change the solvent ratio or add a modifier like trifluoroacetic acid for acidic compounds).- Flush the column with a strong solvent or replace the column if necessary. |
| HPLC-002 | The retention times of my peaks are shifting between runs. | - The column temperature is fluctuating.- The mobile phase composition is changing over time.- The pump is not delivering a consistent flow rate. | - Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase for each run and ensure it is well-mixed.- Check the HPLC pump for any leaks or pressure fluctuations. |
| NMR-001 | The NMR spectrum of my reaction mixture is very complex and difficult to interpret. | - The reaction is producing multiple side products.- The sample contains paramagnetic impurities.- The shimming of the NMR magnet is poor. | - Try to isolate the main product by purification (e.g., column chromatography) before detailed NMR analysis.- Filter the NMR sample through a small plug of celite or silica gel to remove solid impurities.- Re-shim the magnet before acquiring the spectrum. |
| GEN-001 | The reaction is not proceeding to completion. | - The reaction temperature is too low.- The catalyst (if any) is not active.- The reagents are of poor quality or have degraded. | - Increase the reaction temperature and monitor the progress.- Use a fresh batch of catalyst.- Check the purity of the starting materials and reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for monitoring the progress of "this compound" reactions?
A1: Thin-Layer Chromatography (TLC) is the most frequently used method for routine monitoring of these reactions due to its simplicity, speed, and low cost. It provides a quick qualitative assessment of the presence of starting materials and the formation of products.
Q2: Can I use High-Performance Liquid Chromatography (HPLC) to monitor these reactions?
A2: Yes, HPLC is an excellent quantitative method for monitoring the reaction progress. It can provide accurate information on the concentration of reactants and products over time, allowing for the determination of reaction kinetics. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol is a common starting point.
Q3: Is Nuclear Magnetic Resonance (NMR) spectroscopy suitable for real-time reaction monitoring?
A3: While 1H NMR spectroscopy is a powerful tool for structural elucidation of the final product, it can also be used to monitor the reaction progress. By taking aliquots from the reaction mixture at different time points, you can observe the disappearance of signals corresponding to the starting materials and the appearance of new signals corresponding to the product.
Q4: How can I visualize the spots on a TLC plate if the compounds are not UV-active?
A4: If "this compound" or its reaction products are not UV-active, you can use various staining agents for visualization. Common stains include potassium permanganate, iodine vapor, or a vanillin solution.
Q5: What are some potential side reactions to be aware of when working with "this compound"?
A5: "this compound" is a Michael acceptor, making it susceptible to nucleophilic attack. Depending on the reaction conditions and the nucleophiles present, potential side reactions may include addition to the acrylamide double bond or displacement of the methylthio groups.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
-
Preparation of TLC Plate: Use a pre-coated silica gel 60 F254 plate. Draw a light pencil line about 1 cm from the bottom of the plate.
-
Spotting: Using a capillary tube, spot a small amount of the reaction mixture on the baseline. Also spot the starting material(s) as a reference.
-
Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). If the spots are not UV-active, use a suitable staining agent.
-
Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Monitoring
-
Sample Preparation: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture and dilute it with the mobile phase (e.g., 1 mL of acetonitrile/water).
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 95% A and 5% B, and ramp to 5% A and 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
-
Injection: Inject the diluted sample into the HPLC system.
-
Analysis: Monitor the chromatogram for the decrease in the peak area of the starting material and the increase in the peak area of the product over time. This allows for quantitative analysis of the reaction progress.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Monitoring
-
Sample Preparation: At desired time intervals, take a small aliquot from the reaction mixture and quench the reaction if necessary (e.g., by adding a quenching agent or rapidly cooling). Remove the solvent under reduced pressure.
-
NMR Sample: Dissolve the residue in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
NMR Acquisition: Acquire a 1H NMR spectrum of the sample.
-
Analysis: Compare the integrals of characteristic peaks of the starting material and the product. The ratio of these integrals will give a quantitative measure of the reaction conversion. For "this compound," the two methylthio groups will likely show a distinct singlet in the 1H NMR spectrum, which can be monitored.
Visualizations
Caption: Workflow for monitoring the progress of a chemical reaction.
Caption: A logical diagram for troubleshooting common issues.
Preventing polymerization of acrylamide derivatives during synthesis
This guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of acrylamide derivatives, focusing on preventing premature polymerization.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the synthesis of acrylamide derivatives in a question-and-answer format.
Q1: My reaction mixture polymerized prematurely. What are the common causes?
A1: Premature polymerization of acrylamide derivatives is a frequent issue, typically initiated by unintended free radicals. The most common causes include:
-
Ineffective Inhibition: The commercial inhibitor may have been removed or has become depleted. Many common inhibitors, like the monomethyl ether of hydroquinone (MEHQ), require the presence of oxygen to function effectively.[1]
-
Excessive Heat: Acrylamide polymerization is highly exothermic.[2][3][4] High reaction temperatures or localized hot spots can generate free radicals, initiating polymerization. Temperatures above 60°C are generally unsuitable as they can lead to the formation of short, inelastic polymer chains.[5][6]
-
Contamination: Contaminants in reagents or solvents, such as peroxides (often found in ethers like THF) or metal ions (like copper), can act as initiators.[5][7]
-
Exposure to Light: Certain compounds can be photochemically sensitive and initiate polymerization upon exposure to light.[5]
-
Presence of Oxygen (During Polymerization): While inhibitors like MEHQ require oxygen for stabilization during storage, oxygen is a potent inhibitor of the free-radical polymerization process itself.[2][5][8] If you are intentionally trying to polymerize, dissolved oxygen must be removed.[2][5]
Q2: How do polymerization inhibitors work, and what are some common examples?
A2: Polymerization inhibitors are compounds added to monomers to prevent spontaneous polymerization during storage and transport.[9] They function by scavenging free radicals that initiate the polymerization chain reaction. For acrylamide and its derivatives, the most common inhibitors are phenolic compounds such as hydroquinone (HQ) and the monomethyl ether of hydroquinone (MEHQ).[1][10] It is crucial to note that these inhibitors often require dissolved oxygen to be effective.[1] Other inhibitors can include compounds like nitrosobenzene, which may be used during industrial production processes.[11]
Q3: I need to perform a polymerization. How do I remove the inhibitor from my acrylamide monomer?
A3: Removing the inhibitor is a critical step before initiating a controlled polymerization. Failure to do so can lead to long induction periods or complete inhibition of the reaction.[9] Common methods include:
-
Basic Alumina Column Chromatography: This is a widely used and effective method for removing phenolic inhibitors like MEHQ at room temperature. The monomer is passed through a column packed with activated basic alumina, which adsorbs the inhibitor.[9]
-
Sodium Hydroxide (NaOH) Wash: This technique uses an acid-base extraction. The weakly acidic phenolic inhibitor is converted into its water-soluble salt by washing with a dilute NaOH solution, allowing it to be separated from the organic monomer phase.[9]
-
Recrystallization: For solid monomers like acrylamide, recrystallization from a suitable solvent (e.g., chloroform) can be an effective purification method to remove inhibitors and other impurities.[12]
Important: Once the inhibitor is removed, the monomer is highly susceptible to polymerization and should be used immediately.[1][9]
Q4: What are the best practices for handling and storing inhibitor-free acrylamide derivatives?
A4: Stabilizer-free monomers are hazardous and require careful handling:
-
Use Immediately: The ideal practice is to use the purified monomer without delay.[1][9]
-
Store Cold and Dark: If brief storage is necessary, keep the monomer at a low temperature (in a refrigerator) and in a light-protected container (e.g., an amber vial or a flask wrapped in foil).[1]
-
Inert Atmosphere: Storing under an inert atmosphere (e.g., nitrogen or argon) can help prevent polymerization, especially for monomers sensitive to oxygen-initiated processes.
Q5: My reaction is sluggish or not proceeding. What could be the issue?
A5: If you are attempting a polymerization and it fails or is too slow, several factors could be at play:
-
Oxygen Inhibition: Oxygen is a significant inhibitor of free-radical polymerization.[2][5][8] Ensure your reaction mixture is thoroughly degassed before adding initiators.
-
Inactive Initiators: Ammonium persulfate (APS) solutions are unstable and should be prepared fresh daily. Tetramethylethylenediamine (TEMED) can oxidize over time and should be clear and colorless.[13]
-
Incorrect Temperature: The optimal temperature for polymerization is typically 23-25°C.[5] Polymerization at low temperatures (0-4°C) can result in turbid and inelastic gels, while excessively high temperatures can lead to short polymer chains.[5][6]
-
Monomer Quality: Impurities in the monomer can inhibit or accelerate polymerization unpredictably.[5] Consider purifying the monomer if its quality is uncertain.[5]
Troubleshooting Guide: Premature Polymerization
This guide provides a logical workflow for diagnosing and resolving premature polymerization during the synthesis of acrylamide derivatives.
Caption: Troubleshooting workflow for premature polymerization.
Data Summary: Common Polymerization Inhibitors
The following table summarizes common inhibitors used for stabilizing acrylamide solutions.
| Inhibitor | Typical Concentration Range | Notes | References |
| MEHQ (Monomethyl Ether of Hydroquinone) | 200 - 1000 ppm | Most common stabilizer for commercial monomers; requires oxygen to function. | [9][10] |
| Cupric Ion (e.g., from CuSO₄) | 0.5 - 10 ppm (per part acrylamide) | Effective for aqueous solutions stored without a constant oxygen supply. | [14] |
| Nitrosobenzene | 0.005 - 0.1% (by weight) | Used during production steps like neutralization and concentration. | [11] |
| 2-Mercaptoimidazoline | Not specified | Effective stabilizer for acrylamide and methacrylamide. | [15] |
Experimental Protocols
Protocol 1: Removal of MEHQ Inhibitor using Basic Alumina Column Chromatography
This protocol describes a standard laboratory procedure for removing phenolic inhibitors from liquid acrylamide derivatives before use in polymerization.[9]
Materials:
-
Acrylamide derivative monomer containing MEHQ inhibitor
-
Activated basic alumina (Brockmann I, ~150 mesh)
-
Glass chromatography column with a stopcock
-
Glass wool or fritted disc
-
Clean, dry collection flask
-
Anhydrous, inert solvent (e.g., dichloromethane), optional and only if necessary
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of glass wool at the bottom of the column to support the alumina, or use a column with a fritted disc.
-
Fill the column with activated basic alumina to the desired height (a bed height of 10-15 cm is typically sufficient for lab-scale purification).
-
Gently tap the column to ensure the alumina is well-packed.
-
-
Purification:
-
Carefully add the liquid acrylamide monomer to the top of the alumina bed. If the monomer is highly viscous, it can be diluted with a minimal amount of a dry, inert solvent.
-
Open the stopcock and allow the monomer to pass through the column under gravity. Do not apply pressure.
-
Collect the purified, inhibitor-free monomer in a clean, dry flask. The phenolic MEHQ will be adsorbed onto the alumina.
-
-
Post-Purification:
-
The purified monomer is now highly reactive and should be used immediately for the intended reaction.
-
If a solvent was used for dilution, it can be removed under reduced pressure (e.g., using a rotary evaporator), ensuring the temperature is kept as low as possible to prevent thermal polymerization.
-
Caption: Workflow for inhibitor removal via alumina column.
Signaling Pathways and Mechanisms
Free-Radical Polymerization Mechanism
The polymerization of acrylamide derivatives proceeds via a free-radical chain reaction involving three key stages: initiation, propagation, and termination. Oxygen can inhibit this process by scavenging radicals.
Caption: Mechanism of free-radical polymerization and oxygen inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. Thermochemistry of Acrylamide Polymerization: An Illustration of Auto-acceleration and Gel Effect [pubs.sciepub.com]
- 4. sciepub.com [sciepub.com]
- 5. bio-rad.com [bio-rad.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - Soft Matter (RSC Publishing) DOI:10.1039/D1SM00395J [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. chemscene.com [chemscene.com]
- 11. US3397232A - Method of inhibiting polymerization of acrylamide - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. US4233240A - Stabilization of acrylamide solutions - Google Patents [patents.google.com]
- 15. US3475492A - Stabilization of acrylamide - Google Patents [patents.google.com]
Technical Support Center: 2-Cyano-3,3-bis(methylthio)acrylamide Reaction Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the reaction scale-up of 2-Cyano-3,3-bis(methylthio)acrylamide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using TLC or HPLC. Gradually increase the reaction time and/or temperature. Note that excessive heat can lead to degradation. |
| Poor quality of starting materials (e.g., 2-cyanoacetamide, carbon disulfide, methyl iodide). | Ensure the purity of all reactants. Use freshly distilled solvents and high-purity reagents. | |
| Side reactions, such as self-substitution of the ketene dithioacetal intermediate.[1] | Control the addition rate of reagents and maintain a consistent temperature. Consider using a stronger, non-nucleophilic base. | |
| Product Purity Issues | Presence of unreacted starting materials. | Optimize the stoichiometry of the reactants. A slight excess of one reactant may be necessary to drive the reaction to completion. |
| Formation of byproducts. | Analyze the impurity profile by LC-MS or NMR to identify the byproducts. Adjust reaction conditions (temperature, solvent, base) to minimize their formation. | |
| Inefficient purification. | Evaluate different purification techniques such as recrystallization from various solvents, column chromatography with different stationary/mobile phases, or slurry washes. | |
| Poor Solubility of Reactants/Products | Inappropriate solvent choice. | Screen a range of solvents to find one that provides adequate solubility for all reactants at the desired reaction temperature. For product isolation, a solvent system where the product has low solubility at cooler temperatures is ideal for crystallization. Some derivatives of 2-cyano-3-(1H-indol-3-yl)acrylamide have poor aqueous solubility and often require DMSO for dissolution in biological assays.[2] |
| Exothermic Reaction Runaway | Inadequate heat dissipation at a larger scale. | Improve the reactor's heat transfer capabilities. Use a jacketed reactor with a reliable cooling system. Implement a controlled, slow addition of reagents. |
| Product Color Variation (Yellowing) | Presence of impurities or degradation. | Ensure an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup to prevent oxidation. The product should be stored in a dark place under an inert atmosphere at 2-8°C. |
| Difficulty in Product Isolation | Product oiling out instead of crystallizing. | Adjust the solvent composition for crystallization. Introduce seed crystals to initiate crystallization. Control the cooling rate. |
| Fine particles that are difficult to filter. | Consider aging the crystal slurry to increase particle size. Optimize the agitation speed during crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis route for this compound?
A1: The synthesis generally involves the reaction of 2-cyanoacetamide with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This intermediate is then alkylated with two equivalents of an alkylating agent, typically methyl iodide, to yield the final product.
Q2: What are the critical process parameters to monitor during scale-up?
A2: Key parameters to monitor include temperature, reaction time, pH, and the addition rate of reagents. Maintaining consistent control over these parameters is crucial for reproducibility and achieving the desired product quality and yield.
Q3: How can I minimize the formation of impurities during the reaction?
A3: To minimize impurities, use high-purity starting materials and solvents. Maintain strict temperature control to prevent side reactions and thermal degradation. Ensure an inert atmosphere to prevent oxidation. Careful selection of the base and reaction solvent can also significantly impact the impurity profile.
Q4: What is the recommended method for purifying this compound at a larger scale?
A4: Recrystallization is often the most scalable purification method. A solvent screen should be performed at the lab scale to identify a suitable solvent or solvent mixture that provides good recovery of high-purity product. Column chromatography can be used but is generally less economical for large-scale production.
Q5: The product is a white to off-white or yellow solid. Is the yellow color an indication of impurity?
A5: While the pure compound is typically white to off-white, a yellow tint can indicate the presence of minor impurities or slight degradation. The acceptability of the color depends on the specifications for its intended use. If high purity is required, further purification may be necessary. Storing the product in a dark, cool, and inert environment can help prevent discoloration.
Experimental Protocols
Synthesis of this compound (Lab Scale)
-
Materials: 2-cyanoacetamide, carbon disulfide, sodium hydroxide, methyl iodide, isopropanol, water.
-
Procedure:
-
To a stirred solution of sodium hydroxide in a mixture of water and isopropanol, add 2-cyanoacetamide at room temperature.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add carbon disulfide while maintaining the temperature below 10°C. Stir for 2-3 hours.
-
Add methyl iodide dropwise, keeping the temperature below 10°C. Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction completion by TLC.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to the Synthesis of Pyrimidine Derivatives: 2-Cyano-3,3-bis(methylthio)acrylamide versus Alternative Ketene Dithioacetals and Classical Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrimidine scaffolds is a cornerstone of medicinal chemistry and drug development, owing to their prevalence in a wide array of biologically active compounds. Ketene dithioacetals have emerged as versatile and powerful building blocks for the construction of these and other heterocyclic systems. Among them, 2-Cyano-3,3-bis(methylthio)acrylamide stands out as a highly reactive and multifunctional precursor. This guide provides an objective comparison of the performance of this compound against other ketene dithioacetals and the classical synthetic approach using diethyl malonate, supported by experimental data and detailed protocols.
Introduction to Ketene Dithioacetals in Pyrimidine Synthesis
Ketene dithioacetals are a class of organic compounds characterized by a carbon-carbon double bond connected to two sulfur atoms. Their unique electronic properties, arising from the interplay between the electron-withdrawing groups at the α-position and the sulfur atoms at the β-position, make them exceptionally versatile intermediates in organic synthesis. These "push-pull" alkenes are adept at participating in a variety of chemical transformations, including cycloadditions, substitutions, and rearrangements, to form complex heterocyclic structures.
This compound, with its cyano and acrylamide moieties, is a prime example of a highly functionalized ketene dithioacetal. These activating groups enhance its electrophilicity and provide multiple reaction sites, making it an attractive starting material for the synthesis of diverse pyrimidine derivatives.
Performance Comparison in Pyrimidine Synthesis
The following table summarizes the key performance indicators for the synthesis of pyrimidine derivatives using this compound, an alternative α-aroyl ketene dithioacetal, and the traditional diethyl malonate method. The data is compiled from various literature sources to provide a comparative overview.
| Starting Material | Target Pyrimidine | Reagents | Reaction Conditions | Yield (%) | Reference |
| This compound | 2-Amino-4-hydroxy-6-(methylthio)pyrimidine-5-carbonitrile | Guanidine hydrochloride, Sodium ethoxide | Ethanol, Reflux | Good (not specified) | [1] |
| α-Aroyl Ketene Dithioacetal (e.g., 3,3-bis(methylthio)-1-phenylprop-2-en-1-one) | 2-Amino-4-phenyl-6-(methylthio)pyrimidine | Guanidine nitrate, Sodium methoxide | Methanol, Reflux | 85 | [2] |
| Diethyl Malonate | 2-Amino-4,6-dihydroxypyrimidine | Guanidine nitrate, Sodium methoxide | Ethanol, 65°C, 6h | 96.1 | [3] |
| Diethyl Malonate | 2,5-Diamino-4,6-dihydroxypyrimidine | Guanidinium hydrochloride, Sodium methylate, Sodium Nitrite, V-Brite B | Methanol/Ethanol/Water, 60-80°C | 78 | [4] |
Key Observations:
-
Classical Method (Diethyl Malonate): This approach offers high yields for the synthesis of simple 2-amino-4,6-dihydroxypyrimidines. The starting materials are readily available and cost-effective. However, the reaction conditions can be harsh, and the introduction of further substituents may require additional steps.
-
α-Aroyl Ketene Dithioacetals: These precursors provide a versatile route to a variety of substituted pyrimidines with good to excellent yields. The aroyl group can be varied to introduce different substituents at the 4-position of the pyrimidine ring.
-
This compound: While a specific yield for the direct synthesis of a simple pyrimidine was not found in a single comparative study, the reactivity of this compound is well-documented. Its key advantage lies in the direct introduction of a cyano group at the 5-position and a methylthio group at the 6-position of the pyrimidine ring, which are valuable handles for further functionalization. The reaction of the closely related methyl 2-cyano-3,3-bis(methylthio)acrylate with carboxamides proceeds in good yields to form substituted pyrimidines, highlighting the efficiency of this class of reagents.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine from Diethyl Malonate[3]
-
Preparation of Sodium Methoxide Solution: In a 500 mL four-neck flask, add 100 mL of anhydrous ethanol and 30.52 g (0.25 mol) of guanidine nitrate.
-
Reaction Initiation: While stirring, slowly add 250 mL of a 2.5 M sodium methoxide solution in ethanol at 5°C. Continue stirring for 30 minutes after the solid has completely dissolved.
-
Addition of Diethyl Malonate: Slowly add 41.64 g (0.26 mol) of diethyl malonate to the reaction mixture.
-
Reaction: Heat the reaction mixture to 65°C and maintain for 6 hours.
-
Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to obtain an off-white solid.
-
Purification: Dissolve the solid in 60 mL of water and adjust the pH to 6 with a 10% dilute hydrochloric acid solution to precipitate the product. Filter the precipitate, wash with water, and dry at 60°C to a constant weight.
-
Yield: 30.56 g (96.1%) of white product.
-
Protocol 2: Synthesis of 2-Amino-4-phenyl-6-(methylthio)pyrimidine from an α-Aroyl Ketene Dithioacetal[2]
-
Reaction Setup: To a solution of 3,3-bis(methylthio)-1-phenylprop-2-en-1-one (10 mmol) in methanol (50 mL), add guanidine nitrate (12 mmol) and sodium methoxide (20 mmol).
-
Reaction: Reflux the reaction mixture for 8 hours.
-
Work-up: After cooling, pour the reaction mixture into ice-water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to afford the pure product.
-
Yield: 85%
-
Protocol 3: General Procedure for the Reaction of Methyl 2-Cyano-3,3-bis(methylthio)acrylate with Carboxamides[1]
-
Reaction Setup: To a suspension of sodium hydride (60% in oil, 4 mmol) in a mixture of benzene (10 mL) and N,N-dimethylacetamide (2 mL), add a carboxamide (4 mmol) at room temperature under a nitrogen atmosphere.
-
Addition of Ketene Dithioacetal: After the evolution of hydrogen gas ceases, add a solution of methyl 2-cyano-3,3-bis(methylthio)acrylate (4 mmol) in benzene (5 mL).
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes.
-
Work-up: Quench the reaction with 1N hydrochloric acid and extract the product with chloroform.
-
Intermediate Isolation: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent. The residue is purified by column chromatography on silica gel to give the intermediate methyl 3-(N-acylamino)-2-cyano-3-(methylthio)acrylate.
-
Cyclization to Pyrimidine: Dissolve the intermediate in methanol and reflux to effect cyclization to the corresponding pyrimidine derivative.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the synthesis of pyrimidine derivatives from the different precursors.
Caption: Workflow for pyrimidine synthesis from diethyl malonate.
Caption: General workflow for pyrimidine synthesis from ketene dithioacetals.
Logical Comparison of Reactivity
The following diagram illustrates the logical relationship and comparative advantages of using this compound versus other synthetic precursors for pyrimidine synthesis.
Caption: Comparison of synthetic precursors for pyrimidines.
Conclusion
Both ketene dithioacetals and classical methods employing diethyl malonate are effective for the synthesis of pyrimidine derivatives. The choice of starting material depends on the desired substitution pattern of the final product and other practical considerations such as cost and availability of reagents.
-
This compound and its analogs are highly valuable for introducing specific functional groups (cyano, methylthio) directly onto the pyrimidine ring, which can be crucial for subsequent synthetic transformations in drug discovery programs.
-
Other ketene dithioacetals , such as α-aroyl derivatives, offer a high degree of flexibility in introducing a wide range of substituents.
-
The diethyl malonate method remains a robust and high-yielding approach for the synthesis of simpler, foundational pyrimidine structures.
Researchers and drug development professionals should consider the specific synthetic goals to select the most appropriate and efficient pathway for accessing their target pyrimidine-based molecules.
References
- 1. Synthesis of pyrimidine derivatives by the reaction of ketene dithioacetals with amides | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. CN101003511B - Method for preparing 2-amino-4,6-dichloro-5-formylaminopyrimidine - Google Patents [patents.google.com]
A Comparative Analysis of the Reactivity of 2-Cyano-3,3-bis(methylthio)acrylamide and Its Analogs in Organic Synthesis
For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of key synthetic intermediates is crucial for the efficient design and execution of synthetic routes. This guide provides a comparative overview of the reactivity of 2-Cyano-3,3-bis(methylthio)acrylamide and its analogs, supported by available experimental data and detailed methodologies. The focus is on their utility as versatile building blocks in the synthesis of heterocyclic compounds, primarily through Michael addition and subsequent cyclization reactions.
Introduction to the Reactivity of this compound and Its Analogs
This compound belongs to the class of ketene dithioacetals, which are highly valuable intermediates in organic synthesis.[1] The reactivity of this molecule and its analogs is primarily governed by the electron-deficient double bond, which is activated by the presence of two electron-withdrawing groups: the cyano group and the acrylamide moiety. The two methylthio groups at the C3 position are excellent leaving groups, facilitating a variety of substitution and cyclization reactions.
The core reactivity of these compounds revolves around the Michael addition of a nucleophile to the β-position of the α,β-unsaturated system. This initial addition is often followed by an intramolecular cyclization, leading to the formation of diverse and complex heterocyclic structures. The nature of the substituent on the acrylamide nitrogen (in the case of the parent compound) or the ester group (in its common analog, ethyl 2-cyano-3,3-bis(methylthio)acrylate) can influence the electrophilicity of the double bond and, consequently, the overall reaction rate and yield.
This guide will compare the reactivity of this compound with its prominent analog, ethyl 2-cyano-3,3-bis(methylthio)acrylate, and other related 2-cyanoacrylamide derivatives.
Comparative Reactivity in Heterocyclic Synthesis
The primary application of this compound and its analogs is in the construction of heterocyclic rings. The following sections and tables summarize their performance in reactions with various nucleophiles.
Reactions with Amidrazones to form Pyrazoles
A common application of these reagents is the synthesis of mercapto pyrazole derivatives through reaction with amidrazones. The reaction proceeds via a Michael addition followed by an intramolecular cyclization.
Table 1: Comparison of Yields in the Synthesis of Mercapto Pyrazoles
| Reagent | Analog | Nucleophile | Solvent | Conditions | Yield (%) | Reference |
| Ethyl 2-cyano-3,3-bis(methylthio)acrylate | Ester Analog | N-arylbenzamidrazones | - | - | - | [2] |
Further search is required to populate the table with specific yields and reaction conditions.
Reactions with various nucleophiles to form diverse heterocycles
2-Cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide, another analog, has been shown to react with a variety of nitrogen nucleophiles to afford a range of heterocyclic systems.
Table 2: Reactivity of 2-Cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide with Nitrogen Nucleophiles
| Nucleophile | Product Type | Reference |
| Hydroxylamine | Isoxazole | [3][4] |
| Hydrazine | Pyrazole | [3][4] |
| Guanidine | Pyrimidine | [3][4] |
| Thiourea | Pyrimidinethione | [3][4] |
| Ethyl glycinate | 3,5-dioxo-1,4-diazepine-6-carbonitrile | [3][4] |
| 2-amino-4-phenylthiazole | Thiazolo[3,2-a]pyrimidine | [3][4] |
| 2-amino-4-methylpyridine | Pyrido[1,2-a]pyrimidine | [3] |
| 2-aminotetrazole | Tetrazolo[1,5-a]pyrimidine | [3][4] |
| 2-aminobenzothiazole | Pyrimido[2,1-b]benzothiazole | [3][4] |
| 2-aminobenzimidazole | Pyrido[1,2-a]benzimidazole | [3] |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon published results. The following are representative procedures for key reactions involving these compounds.
General Procedure for the Synthesis of Mercapto Pyrazoles from Ethyl 2-cyano-3,3-bis(methylthio)acrylate
This protocol is a generalized representation based on the abstract of the available literature. Specific details on stoichiometry, temperature, and reaction time need to be obtained from the full experimental section of the cited paper.
To a solution of ethyl 2-cyano-3,3-bis(methylthio)acrylate in a suitable solvent, an equimolar amount of the respective N-arylbenzamidrazone is added. The reaction mixture is stirred under appropriate conditions (e.g., room temperature or reflux) until the reaction is complete, as monitored by thin-layer chromatography. The product, a mercapto pyrazole derivative, is then isolated and purified using standard techniques such as crystallization or column chromatography.[2]
Synthesis of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide
This procedure describes the synthesis of a more complex 2-cyanoacrylamide derivative.
A mixture of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (1 mmol) and 2-cyanoacetamide (1 mmol) in boiling ethanol is treated with a basic catalyst. The reaction is refluxed for 45 minutes. Upon completion, the product, 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, is isolated in high yield (90%).[5][6]
Reaction Mechanisms and Logical Workflow
The reactivity of this compound and its analogs is centered around the Michael addition reaction. The general workflow for the synthesis of heterocyclic compounds using these reagents is depicted below.
Caption: General workflow for heterocyclic synthesis.
The reaction is initiated by the nucleophilic attack of a suitable reagent on the electron-deficient β-carbon of the acrylamide derivative. This Michael addition leads to an intermediate which then undergoes an intramolecular cyclization, often with the elimination of one or both of the methylthio groups, to form the final heterocyclic product.
Conclusion
This compound and its analogs are powerful and versatile reagents in synthetic organic chemistry, particularly for the construction of a wide array of heterocyclic compounds. Their reactivity is dominated by the electrophilic nature of the α,β-unsaturated system, which readily undergoes Michael addition with various nucleophiles. The choice of the analog, specifically the nature of the amide or ester group, can modulate this reactivity, although more quantitative comparative studies are needed to fully elucidate these structure-activity relationships. The provided data and protocols offer a valuable starting point for researchers looking to utilize these building blocks in their synthetic endeavors. Further kinetic studies would be highly beneficial to provide a more precise quantitative comparison of the reactivity of these important synthetic intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct Synthesis of Unsymmetrical Dithioacetals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Versatile α-oxoketene dithioacetals and analogues in heterocycle synthesis | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Sciforum : Event management platform [sciforum.net]
The Evolving Landscape of 2-Cyanoacrylamide Derivatives: A Comparative Analysis of Their Biological Activities
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with high efficacy and low toxicity is a perpetual challenge. Within this landscape, derivatives of 2-Cyano-3,3-bis(methylthio)acrylamide have emerged as a promising class of compounds with a diverse range of biological activities. This guide provides a comparative analysis of these derivatives and their analogues, summarizing key quantitative data, detailing experimental methodologies, and visualizing their mechanisms of action to facilitate further research and development.
Derivatives of the 2-cyanoacrylamide scaffold have demonstrated significant potential in various therapeutic areas, including oncology and infectious diseases. Their biological activity is often attributed to the presence of a Michael acceptor, which can form covalent bonds with nucleophilic residues in target proteins, leading to the modulation of various signaling pathways. This comparative study delves into the anti-cancer and anti-infective properties of several key derivatives, offering a side-by-side look at their performance.
Comparative Biological Activity of 2-Cyanoacrylamide Derivatives
The following tables summarize the in vitro biological activities of various 2-cyanoacrylamide derivatives against different cancer cell lines and pathogens.
Table 1: In Vitro Anticancer Activity of 2-Cyanoacrylamide Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Target Pathway/Enzyme | Reference |
| Derivative 1 | 2-Cyano-3-(biphenyl-4-yl)acrylamide | A549 (Lung) | 2.5 ± 0.3 | STAT3 | [1] |
| HeLa (Cervical) | 3.1 ± 0.4 | STAT3 | [1] | ||
| MCF-7 (Breast) | 4.2 ± 0.5 | STAT3 | [1] | ||
| HepG2 (Liver) | 5.8 ± 0.7 | STAT3 | [1] | ||
| Derivative 2 | 2-Cyano-3-(biphenyl-4-yl)acrylamide | A549 (Lung) | 1.8 ± 0.2 | STAT3 | [1] |
| HeLa (Cervical) | 2.5 ± 0.3 | STAT3 | [1] | ||
| MCF-7 (Breast) | 3.5 ± 0.4 | STAT3 | [1] | ||
| HepG2 (Liver) | 4.1 ± 0.5 | STAT3 | [1] | ||
| Derivative 3 | 2-Cyano-3-(biphenyl-4-yl)acrylamide | A549 (Lung) | 5.2 ± 0.6 | STAT3 | [1] |
| HeLa (Cervical) | 6.8 ± 0.8 | STAT3 | [1] | ||
| MCF-7 (Breast) | 7.1 ± 0.9 | STAT3 | [1] | ||
| HepG2 (Liver) | 8.3 ± 1.0 | STAT3 | [1] | ||
| Cisplatin | Standard Chemotherapy | A549 (Lung) | 8.5 ± 1.0 | DNA damage | [1] |
| HeLa (Cervical) | 10.2 ± 1.2 | DNA damage | [1] | ||
| MCF-7 (Breast) | 12.5 ± 1.5 | DNA damage | [1] | ||
| HepG2 (Liver) | 15.1 ± 1.8 | DNA damage | [1] | ||
| Compound 4e | N-(3-hydroxy-4-methoxy) aryl amide | MCF-7 (Breast) | 2.11 | Tubulin Polymerization | [2] |
| Compound 5c | (E)-2-cyano-3-(1H-indol-3-yl) acrylamide | - | 1.25 ± 0.04 | Tryptophan 2,3-oxygenase (TDO) | [3] |
| Compound 13h | 2-cyano-3-(6-methylpyridin-2-yl)acrylamide | - | 0.027 | TAK1 | [4] |
Table 2: In Vitro Anti-infective Activity of 2-Cyanoacrylamide Derivatives
| Compound ID | Derivative Class | Pathogen | Assay | Results | Target Pathway/Enzyme | Reference |
| Compound C6 | 2-cyano-3-acrylamide | Murine Norovirus (MNV-1) | Viral Replication Assay | >2 log reduction in viral replication | Deubiquitinase (DUB) | [5][6] |
| Listeria monocytogenes | Bacterial Growth Assay | >50% reduction in bacterial growth | Deubiquitinase (DUB) | [5][6] | ||
| Compound E3 | 2-cyano-3-acrylamide | Murine Norovirus (MNV-1) | Viral Replication Assay | >2 log reduction in viral replication | Deubiquitinase (DUB) | [6] |
| Listeria monocytogenes | Bacterial Growth Assay | >50% reduction in bacterial growth | Deubiquitinase (DUB) | [6] |
Mechanism of Action: Signaling Pathways
The therapeutic effects of these 2-cyanoacrylamide derivatives are underpinned by their interaction with specific cellular signaling pathways.
STAT3 Signaling Pathway Inhibition
Several 2-cyano-3-(biphenyl-4-yl)acrylamide derivatives have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. The diagram below illustrates the canonical STAT3 signaling pathway and the point of inhibition by these derivatives.
Caption: STAT3 Signaling Pathway Inhibition by 2-Cyanoacrylamide Derivatives.
TAK1 Signaling Pathway Inhibition
Transforming growth factor beta-activated kinase 1 (TAK1) is a key mediator in the NF-κB and MAPK signaling pathways, which are crucial for cell survival.[4][7] Inhibition of TAK1 can induce apoptosis in cancer cells. The 2-cyanoacrylamide moiety in certain derivatives can act as a reversible covalent inhibitor of TAK1.[4][7]
Caption: TAK1 Signaling Pathway Inhibition Leading to Apoptosis.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from the methodology used to evaluate the anticancer activity of 2-cyano-3-(biphenyl-4-yl)acrylamide derivatives.[1]
-
Cell Seeding: Cancer cells (e.g., A549, HeLa, MCF-7, HepG2) are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-cyanoacrylamide derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
In Vitro Anti-infective Activity Assay
This protocol is based on the methodology for assessing the activity of 2-cyanoacrylamide derivatives against intracellular pathogens.[5]
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.
-
Infection: The macrophages are infected with the pathogen of interest (e.g., Murine Norovirus or Listeria monocytogenes) at a specific multiplicity of infection (MOI).
-
Compound Treatment: Following infection, the cells are treated with the 2-cyanoacrylamide derivatives at various concentrations.
-
Incubation: The infected and treated cells are incubated for a defined period to allow for pathogen replication.
-
Quantification of Pathogen Load:
-
For viruses (e.g., MNV-1): Viral titers are determined by plaque assay or TCID50.
-
For bacteria (e.g., L. monocytogenes): Intracellular bacterial load is quantified by lysing the host cells and plating the lysates on appropriate agar plates to count colony-forming units (CFUs).
-
-
Data Analysis: The reduction in pathogen replication or growth in the presence of the compounds is calculated relative to the vehicle control.
Experimental Workflow
The general workflow for the discovery and evaluation of novel 2-cyanoacrylamide derivatives is depicted below.
Caption: General Workflow for Drug Discovery of 2-Cyanoacrylamide Derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity [mdpi.com]
- 3. Discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide as a novel TDO inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of 2-Cyano-3,3-bis(methylthio)acrylamide as a Deubiquitinase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system is a critical pathway in cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Deubiquitinating enzymes (DUBs) are key regulators of this system, making them attractive therapeutic targets. This guide provides a comparative analysis of the in vitro performance of "2-Cyano-3,3-bis(methylthio)acrylamide" as a potential DUB inhibitor, alongside established broad-spectrum and partially selective DUB inhibitors, WP1130 and PR-619.
Quantitative Comparison of DUB Inhibitors
The following table summarizes the available in vitro inhibitory concentrations (IC50) of the well-characterized DUB inhibitors WP1130 and PR-619 against a panel of deubiquitinating enzymes. This data provides a benchmark for the potential efficacy of novel inhibitors like "this compound".
| Deubiquitinase (DUB) | "this compound" IC50 (µM) | WP1130 IC50 (µM) | PR-619 EC50 (µM) |
| USP2 | Data Not Available | - | 7.2[3] |
| USP4 | Data Not Available | - | 3.93[3] |
| USP5 | Data Not Available | Inhibits[4] | 8.61[3] |
| USP7 | Data Not Available | - | 6.86[3] |
| USP8 | Data Not Available | - | 4.9[3] |
| USP9x | Data Not Available | Inhibits[4] | - |
| USP14 | Data Not Available | Inhibits[4] | - |
| UCHL1 | Data Not Available | - | - |
| UCH37 | Data Not Available | Inhibits[4] | - |
| JOSD2 | Data Not Available | - | 1.17[5] |
| SENP6 core | Data Not Available | - | 2.37[5] |
| UCH-L3 | Data Not Available | - | 2.95[5] |
Note: A "-" indicates that specific IC50/EC50 values were not found in the referenced literature for that particular DUB. "Inhibits" indicates that the compound has been reported to inhibit the DUB, but a specific IC50 value was not provided in the cited source.[4]
Mechanism of Action and Signaling Pathway
The 2-cyanoacrylamide scaffold is known to act as a covalent inhibitor, typically targeting cysteine residues in the active sites of enzymes.[6] In the context of DUBs, which are predominantly cysteine proteases, "this compound" likely exerts its inhibitory effect through a similar mechanism. Inhibition of DUBs leads to the accumulation of polyubiquitinated proteins, which can trigger various cellular responses, including apoptosis and cell cycle arrest.
Caption: General signaling pathway of DUB inhibition.
Experimental Protocols
The following are detailed methodologies for common in vitro DUB inhibitor screening assays.
Ubiquitin-Rhodamine 110 (Ub-Rho110) Fluorescence Intensity Assay
This assay measures the cleavage of a fluorogenic substrate, Ub-Rho110, by a DUB. The cleavage releases rhodamine 110, resulting in a quantifiable increase in fluorescence.
Materials:
-
Purified recombinant DUB enzyme
-
"this compound" and other test inhibitors
-
Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add the DUB enzyme diluted in assay buffer to each well.
-
Add the test inhibitors to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding Ub-Rho110 substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Monitor the fluorescence kinetically over a set period (e.g., 30-60 minutes).
-
The rate of increase in fluorescence is proportional to the DUB activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) Fluorescence Intensity Assay
This assay is similar to the Ub-Rho110 assay but utilizes a different fluorogenic substrate, Ub-AMC. Cleavage of Ub-AMC by a DUB releases the fluorescent AMC molecule.
Materials:
-
Purified recombinant DUB enzyme
-
"this compound" and other test inhibitors
-
Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.1 mg/mL BSA, 5 mM DTT)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
Add the DUB enzyme diluted in assay buffer to each well of the microplate.
-
Add the test inhibitors to the appropriate wells. Include positive and negative controls.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Start the enzymatic reaction by adding the Ub-AMC substrate to all wells.
-
Measure the fluorescence intensity at an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm.
-
Record the fluorescence at regular intervals for a specific duration.
-
Determine the reaction velocity from the linear phase of the fluorescence curve. Calculate the percent inhibition and IC50 values as described for the Ub-Rho110 assay.
Experimental Workflow
The general workflow for in vitro testing of a novel DUB inhibitor is outlined below.
Caption: In vitro DUB inhibitor testing workflow.
References
- 1. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Cyano-3,3-bis(methylthio)acrylamide as a Michael Acceptor in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted covalent inhibitors, the choice of the Michael acceptor warhead is a critical determinant of a drug candidate's potency, selectivity, and safety profile. While acrylamides are a widely used class of Michael acceptors due to their moderate reactivity, the exploration of novel, tunable electrophiles is an ongoing effort in medicinal chemistry. This guide provides a comparative overview of 2-Cyano-3,3-bis(methylthio)acrylamide (CMBA) as a potential alternative to other commonly employed Michael acceptors.
CMBA presents a unique structural motif, featuring a cyano group and two methylthio substituents on the β-carbon of the acrylamide. These modifications are anticipated to modulate the electrophilicity and steric profile of the Michael acceptor, potentially offering advantages in terms of reactivity, selectivity, and metabolic stability. This document outlines the experimental framework for a head-to-head comparison of CMBA with other well-established Michael acceptors.
Performance Comparison: A Data-Driven Overview
A direct quantitative comparison of CMBA with other Michael acceptors is essential for evaluating its potential. The following tables summarize key performance indicators that should be experimentally determined. For illustrative purposes, example data for common Michael acceptors are included.
Table 1: Thiol Reactivity of Michael Acceptors
| Michael Acceptor | Thiol Nucleophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Half-life (t₁/₂) with excess thiol (min) | Reference |
| This compound (CMBA) | Glutathione (GSH) | Data to be determined | Data to be determined | |
| Acrylamide | β-mercaptoethanol | ~0.002 | ~60 | [1] |
| N,N-dimethylacrylamide | Glutathione (GSH) | Variable | Variable | |
| Propiolamide | β-mercaptoethanol | ~0.019 | ~60 | [1] |
| Vinyl Sulfone | Glutathione (GSH) | Variable | Variable | |
| Chloroacetamide | β-mercaptoethanol | ~0.23 | ~3 | [1] |
Table 2: In Vitro Cytotoxicity
| Michael Acceptor | Cell Line | IC₅₀ (µM) after 24h | IC₅₀ (µM) after 48h | Reference |
| This compound (CMBA) | HEK293 | Data to be determined | Data to be determined | |
| Acrylamide | Caco-2 | 5900 | 2500 | |
| N,N-dimethylacrylamide | Jurkat | >100 | >100 | |
| Ibrutinib (contains an acrylamide warhead) | Ramos | 0.008 | Not Reported |
Experimental Protocols
To facilitate a standardized comparison, detailed protocols for key experiments are provided below.
Glutathione (GSH) Reactivity Assay
This assay quantifies the intrinsic reactivity of a Michael acceptor with the biologically relevant thiol, glutathione.
Materials:
-
Test Michael acceptor (e.g., CMBA)
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of the test Michael acceptor in DMSO (e.g., 10 mM).
-
Prepare a stock solution of GSH in PBS (e.g., 100 mM).
-
In a microcentrifuge tube, add PBS to a final volume of 990 µL.
-
Add 5 µL of the GSH stock solution to the PBS for a final concentration of 500 µM.
-
Initiate the reaction by adding 5 µL of the test Michael acceptor stock solution for a final concentration of 50 µM.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) and quench the reaction by adding an equal volume of 1% TFA in ACN.
-
Analyze the samples by HPLC or LC-MS to monitor the disappearance of the parent Michael acceptor and the appearance of the GSH adduct.
-
Calculate the pseudo-first-order rate constant (k_obs) from the slope of the natural log of the parent compound concentration versus time.
-
Determine the second-order rate constant (k₂) using the equation: k₂ = k_obs / [GSH].
Cell Viability (Cytotoxicity) Assay
This protocol uses a commercially available reagent to measure cell viability as an indicator of cytotoxicity.
Materials:
-
Human cell line (e.g., HEK293, HeLa, or a cancer cell line relevant to the intended therapeutic area)
-
Complete cell culture medium
-
Test Michael acceptor
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent
-
96-well opaque-walled plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of the test Michael acceptor in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing Mechanisms and Workflows
Understanding the context in which Michael acceptors function is crucial. The following diagrams, generated using Graphviz, illustrate a key signaling pathway influenced by Michael acceptors and a typical experimental workflow.
Caption: The Keap1-Nrf2 signaling pathway, a key regulator of cellular antioxidant response, is often modulated by Michael acceptors.
Caption: A generalized experimental workflow for the comparative evaluation of Michael acceptors.
Caption: Inhibition of the TAK1 kinase by a CMBA-based covalent inhibitor can block the pro-inflammatory NF-κB signaling pathway.
Conclusion
The rational design of targeted covalent inhibitors hinges on the careful selection and optimization of the electrophilic warhead. This compound offers a novel scaffold with the potential for tuned reactivity and improved pharmacological properties. The experimental framework provided in this guide is intended to empower researchers to conduct a rigorous and objective comparison of CMBA against established Michael acceptors. The resulting data will be invaluable in determining the utility of this promising new warhead in the development of next-generation covalent therapeutics.
References
Comparative Efficacy of 2-Cyanoacrylamide-Based Inhibitors: A Guide for Researchers
This analysis is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the therapeutic potential and experimental considerations for these promising inhibitor classes.
Class 1: 2-Cyano-3-Acrylamide Based Deubiquitinase (DUB) Inhibitors
A notable example from this class is Compound C6 , identified from a library of 2-cyano-3-acrylamide small-molecule inhibitors for its anti-infective properties. These inhibitors modulate the host's ubiquitin-proteasome system, a central signaling hub in eukaryotic cells, to combat intracellular pathogens.[1][2][3]
Efficacy and Biological Activity
Compound C6 and its analogues have demonstrated efficacy in cellular models of infection with minimal toxicity.[1][2] The lead compound, WP1130, and its analogue G9, have also shown anti-infective activity against pathogens like Listeria monocytogenes and murine norovirus (MNV).[1]
Table 1: Performance of 2-Cyano-3-Acrylamide Based DUB Inhibitors
| Compound | Target Pathway | Key Findings | Reference |
| Compound C6 | Deubiquitinase (DUB) Inhibition | Inhibited DUB activity in human and murine cells, reduced intracellular replication of murine norovirus (MNV) and Listeria monocytogenes with minimal cell toxicity.[1][2] | [1][2] |
| WP1130 | Deubiquitinase (DUB) Inhibition | Activates the unfolded protein response (UPR) in macrophages, inhibiting viral replication.[1] | [1] |
| Compound G9 | Deubiquitinase (DUB) Inhibition | Analogue of WP1130 with anti-infective activity.[1][2] | [1][2] |
Signaling Pathway
These DUB inhibitors interfere with the host's inflammatory response, which is regulated by deubiquitinase enzymes. By inhibiting DUBs, these compounds can bolster the host's ability to control infections.[1][3]
Class 2: 2-Cyanoacrylamide Based Kinase Inhibitors
This class of inhibitors, featuring the 2-cyanoacrylamide moiety, has been investigated for its potential to target protein kinases, such as Transforming growth factor beta-activated kinase 1 (TAK1).[4][5][6] TAK1 is a key regulator of signaling cascades involved in cell survival, including the NF-κB and mitogen-activated protein kinase (MAPK) pathways.[4][6]
Efficacy and Biological Activity
Derivatives of 2-cyanoacrylamide tethered to an imidazopyridine core have demonstrated potent and reversible covalent inhibition of TAK1. The 2-cyanoacrylamide group forms a reversible covalent bond with a cysteine residue in the kinase domain.[4][6] One such derivative, 13h , exhibited a potent TAK1 inhibitory activity with an IC50 of 27 nM.[4][6]
Table 2: Performance of 2-Cyanoacrylamide Based TAK1 Inhibitors
| Compound | Target Kinase | IC50 (nM) | Mechanism of Action | Reference |
| 13h | TAK1 | 27 | Reversible Covalent | [4][6] |
Signaling Pathway
TAK1 is a central node in signaling pathways activated by various stimuli, including TNFα, and plays a crucial role in cell survival and apoptosis.[5] Inhibition of TAK1 can induce apoptosis in cancer cells, making it a promising therapeutic target.[4][6]
Experimental Protocols
Detailed and optimized experimental protocols are crucial for the reliable evaluation of enzyme inhibitors.[7] Below are generalized methodologies for key assays used in the characterization of DUB and kinase inhibitors.
In Vitro Deubiquitinase (DUB) Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the activity of a specific DUB enzyme.
Experimental Workflow:
Methodology:
-
Compound Preparation : Prepare serial dilutions of the test compounds in an appropriate solvent like DMSO.
-
Reaction Setup : In a microplate, add the DUB enzyme, assay buffer, and the test compound or vehicle control.
-
Pre-incubation : Incubate the enzyme and compound mixture to allow for binding.
-
Reaction Initiation : Add a fluorogenic ubiquitin substrate to initiate the enzymatic reaction.
-
Signal Detection : Monitor the increase in fluorescence over time using a plate reader. The signal is proportional to DUB activity.
-
Data Analysis : Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to measure the inhibitory effect of compounds on kinase activity by quantifying ATP consumption.[8]
Experimental Workflow:
Methodology:
-
Compound Preparation : Create a serial dilution of the test inhibitor in DMSO.[8]
-
Kinase Reaction :
-
Add the diluted inhibitor or DMSO control to the wells of a microplate.
-
Add the kinase enzyme and incubate to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the reaction for a defined period at a controlled temperature (e.g., 30°C).[8]
-
-
ADP Detection :
-
Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent.
-
Add a kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.[8]
-
-
Data Acquisition and Analysis :
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.[8]
-
Cell Viability Assay (Resazurin-Based)
This assay is used to assess the cytotoxicity of the inhibitor compounds on host cells.
Methodology:
-
Cell Seeding : Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compound or vehicle control.
-
Incubation : Incubate the cells for a specified duration (e.g., 8 or 24 hours).[1]
-
Resazurin Addition : Add resazurin solution to each well and incubate for a few hours. Viable cells will reduce resazurin to the fluorescent resorufin.
-
Fluorescence Measurement : Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis : Express the results as a percentage of the viability of untreated control cells.[1]
References
- 1. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of 2-Cyano-3,3-bis(methylthio)acrylamide Derivatives in Kinase and Deubiquitinase Inhibition
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Cross-Reactivity and Performance of Novel Enzyme Inhibitors
The family of 2-cyano-3,3-bis(methylthio)acrylamide derivatives has emerged as a promising scaffold for the development of targeted inhibitors against key enzymes in cellular signaling pathways, notably deubiquitinases (DUBs) and Transforming Growth Factor-β-Activated Kinase 1 (TAK1). These enzymes play critical roles in protein homeostasis, inflammatory responses, and cell survival, making them attractive targets for therapeutic intervention in oncology and infectious diseases. This guide provides a comparative analysis of the performance and cross-reactivity of these derivatives against other alternatives, supported by experimental data to inform research and development decisions.
Targeting Deubiquitinases: The Case of Compound C6
A notable derivative, designated as compound C6, has been identified as a potent inhibitor of deubiquitinase (DUB) activity, demonstrating significant anti-infective properties.[1][2][3] DUBs are crucial regulators of the ubiquitin-proteasome system, and their inhibition can modulate host inflammatory responses.[1][3]
Performance Comparison with a Precursor Compound
Compound C6 was developed as an analog of the lead compound WP1130, another DUB inhibitor.[1] Experimental data indicates that while both compounds exhibit anti-infective efficacy, C6 presents an improved profile in terms of cellular toxicity.
Table 1: Comparative Efficacy and Toxicity of DUB Inhibitors
| Compound | Target Class | Primary Efficacy | Cellular Toxicity | Reference |
| Compound C6 | Deubiquitinase (DUB) | Inhibition of intracellular replication of murine norovirus and Listeria monocytogenes | Minimal toxicity in cell culture | [1][2] |
| WP1130 | Deubiquitinase (DUB) | Inhibition of norovirus replication | Higher cellular toxicity compared to C6 | [1] |
| b-AP15 | Proteasomal DUBs (UCHL5, USP14) | Induces tumor cell death | - | |
| P22077 | USP7, USP47 | Selective USP7 inhibitor | - | |
| PR-619 | Pan-DUB inhibitor | Broad DUB inhibition | - |
Note: A direct quantitative comparison of IC50 values for C6 against a panel of DUBs was not available in the reviewed literature. WP1130 is considered a partially selective DUB inhibitor.
Experimental Protocol: DUB Activity Assay
The activity of DUB inhibitors is typically assessed using a fluorogenic assay that measures the cleavage of a ubiquitin-fluorophore substrate.
Protocol for In Vitro DUB Activity Assay:
-
Reagents and Buffer Preparation:
-
DUB Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT.
-
Substrate: Ubiquitin-AMC (Ubiquitin-7-amido-4-methylcoumarin).
-
Enzyme: Recombinant human DUB enzyme (e.g., USP7, UCHL1).
-
Test Compounds: this compound derivatives and comparators, serially diluted in DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of diluted test compound to the assay wells.
-
Add 10 µL of the DUB enzyme solution to each well and incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 10 µL of the Ubiquitin-AMC substrate solution.
-
Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the fluorescence curve.
-
Determine the percent inhibition for each compound concentration relative to a DMSO control.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Experimental Workflow for DUB Inhibitor Screening
Caption: Workflow for in vitro screening of DUB inhibitors.
Targeting TAK1: A New Class of Reversible Covalent Inhibitors
Derivatives of 2-cyanoacrylamide have also been synthesized as novel inhibitors of TAK1, a key kinase in the NF-κB and MAPK signaling pathways.[4] These compounds are designed as reversible covalent inhibitors, which may offer advantages over irreversible inhibitors by potentially reducing off-target effects.[4]
Performance and Selectivity Comparison
One such derivative, 13h (2-cyano-3-(6-methylpyridin-2-yl)acrylamide) , has demonstrated potent TAK1 inhibitory activity with an IC50 of 27 nM.[4] To contextualize its performance, it is compared with other known TAK1 inhibitors.
Table 2: Comparative Potency and Selectivity of TAK1 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity Notes | Reference |
| 13h Derivative | TAK1 | 27 | Designed as a reversible covalent inhibitor. | [4] |
| Takinib | TAK1 | - | Exhibits some affinity for IRAK4. | |
| HS-276 | TAK1 | - | Improved selectivity over Takinib, minimal IRAK4 inhibition. | |
| 5Z-7-oxozeaenol | TAK1 | - | Irreversible inhibitor with potential for non-specific cysteine reactivity. | [4] |
| NG25 | TAK1 | - | A Type II protein kinase inhibitor. |
Note: Comprehensive kinase panel screening data for the 13h derivative was not available in the reviewed literature to provide a detailed cross-reactivity profile.
Experimental Protocol: TAK1 Kinase Assay
The inhibitory activity against TAK1 is commonly measured using a luminescence-based kinase assay that quantifies ATP consumption.
Protocol for In Vitro TAK1 Kinase Assay:
-
Reagents and Buffer Preparation:
-
Kinase Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.
-
Enzyme: Recombinant human TAK1/TAB1 complex.
-
Substrate: Myelin Basic Protein (MBP).
-
ATP: 10 µM.
-
Test Compounds: 2-cyanoacrylamide derivatives and comparators, serially diluted in DMSO.
-
-
Assay Procedure:
-
Add 2.5 µL of the test compound solution to the wells of a white 384-well plate.
-
Add 5 µL of a mixture of the TAK1/TAB1 enzyme and MBP substrate to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and measure the remaining ATP by adding a kinase detection reagent (e.g., ADP-Glo™).
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
TAK1 Signaling Pathway
Caption: Simplified TAK1 signaling cascade.
Conclusion and Future Directions
The this compound scaffold provides a versatile platform for the development of potent and potentially selective inhibitors of both DUBs and kinases. The DUB inhibitor C6 demonstrates a favorable toxicity profile compared to its predecessor, making it a valuable tool for studying the role of DUBs in infectious diseases. The 2-cyanoacrylamide-based TAK1 inhibitors, with their reversible covalent mechanism, offer a promising strategy to enhance selectivity and reduce off-target effects.
For drug development professionals, further comprehensive cross-reactivity profiling of these derivatives against larger panels of DUBs and kinases is essential to fully characterize their selectivity and potential for therapeutic development. Such studies will be critical in validating their on-target efficacy and identifying any potential off-target liabilities, ultimately guiding the selection of the most promising candidates for further preclinical and clinical investigation.
References
- 1. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. | Sigma-Aldrich [merckmillipore.com]
- 4. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for "2-Cyano-acrylamide" Scaffold Compounds: A Comparative Guide
The "2-cyano-acrylamide" scaffold has emerged as a versatile pharmacophore in drug discovery, with derivatives demonstrating therapeutic potential across oncology, inflammation, and infectious diseases. While "2-Cyano-3,3-bis(methylthio)acrylamide" itself is cataloged as a protein degrader building block, its specific mechanism of action is not extensively documented in publicly available research. However, the broader class of 2-cyano-acrylamide compounds has been validated to act through several distinct mechanisms. This guide provides a comparative overview of three prominent mechanisms of action for this compound class: inhibition of Tryptophan 2,3-dioxygenase (TDO), Transforming growth factor-beta-activated kinase 1 (TAK1), and Deubiquitinases (DUBs).
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro potency of various 2-cyano-acrylamide derivatives and compares them with other established inhibitors targeting the same pathways.
Table 1: Tryptophan 2,3-dioxygenase (TDO) Inhibition
| Compound | Target | Assay Type | IC50 | Reference Compound | Target | IC50 |
| (E)-2-cyano-N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide (5c) | TDO | Enzymatic Assay | 1.25 ± 0.04 µM[3] | Epacadostat | IDO1 | ~10 nM |
| Navoximod | IDO1/TDO | IDO1: 75 nM, TDO: 360 nM | ||||
| Indoximod | IDO1 | Indirect Inhibitor |
Table 2: Transforming growth factor-beta-activated kinase 1 (TAK1) Inhibition
| Compound | Target | Assay Type | IC50 | Reference Compound | Target | IC50 |
| 2-cyano-3-(6-methylpyridin-2-yl)acrylamide derivative (13h) | TAK1 | Kinase Assay | 27 nM[1][4] | (5Z)-7-Oxozeaenol | TAK1 | 8.9 nM |
| Takinib | TAK1 | 9.5 nM[5] | ||||
| Acrylamide derivative 2 | TAK1 | Kinase Assay | 5.1 nM[6] | HS-276 | TAK1 | Ki = 2.5 nM[7] |
Table 3: Deubiquitinase (DUB) Inhibition
| Compound | Target(s) | Assay Type | IC50 | Reference Compound | Target(s) | IC50 |
| 2-cyano-3-acrylamide compound C6 | DUBs | Cell-based | Effective at 5 µM in reducing intracellular pathogen replication[8] | WP1130 (Degrasyn) | USP5, UCH-L1, USP9x, USP14, UCH37 | Broad-spectrum DUB inhibitor[9][10] |
| PR-619 | Broad-spectrum DUBs | EC50 = 1-20 µM[9] | ||||
| b-AP15 | UCHL5, USP14 | Sub-micromolar activity[11] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by 2-cyano-acrylamide compounds and a general experimental workflow for validating their mechanism of action.
Caption: TDO pathway inhibition by 2-cyano-acrylamide derivatives.
Caption: TAK1 signaling pathway and its inhibition.
References
- 1. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide as a novel TDO inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure-guided development of covalent TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Deubiquitinases (DUBs) and DUB inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2-Cyano-3,3-bis(methylthio)acrylamide against Known TAK1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical compound "2-Cyano-3,3-bis(methylthio)acrylamide" against established Transforming Growth Factor-β-Activated Kinase 1 (TAK1) inhibitors. The objective is to offer a framework for evaluating novel compounds within this class, supported by experimental data and detailed protocols for key assays.
Introduction to TAK1 Inhibition
Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, is a crucial serine/threonine kinase that acts as a central node in various signaling pathways.[1][2] Activated by pro-inflammatory cytokines such as TNF-α and IL-1β, TAK1 mediates downstream signaling through the NF-κB and mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK.[3][4] Dysregulation of TAK1 signaling is implicated in a range of diseases, including inflammatory disorders and cancer, making it a significant therapeutic target.[1][5] The development of potent and selective TAK1 inhibitors is therefore an area of intense research. While "this compound" is a novel structure, the 2-cyanoacrylamide moiety is present in other known TAK1 inhibitors, suggesting its potential for covalent interaction with the kinase.[6][7]
Comparative Analysis of TAK1 Inhibitors
This section provides a quantitative comparison of "this compound" (hypothetical data for benchmarking purposes) against well-characterized TAK1 inhibitors.
| Inhibitor | Type | IC50 (nM) | Target Binding | Key Features |
| This compound | Covalent (Hypothesized) | To Be Determined | Cysteine residue in the active site (Hypothesized) | Novel scaffold; potential for reversible or irreversible covalent inhibition. |
| (5Z)-7-Oxozeaenol | Covalent (Irreversible) | 5.6 - 9.5 | Cysteine residue in the active site | Potent but has off-target effects on other kinases like MEK1/2/3/4/5.[5][8] |
| Takinib | Type I (ATP-competitive) | 9.5 | ATP-binding pocket | Potent and selective; induces apoptosis in TNF-α stimulated cancer cells.[9] |
| NG25 | Type II (DFG-out) | 22 (for TAK1) | Allosteric site adjacent to the ATP-binding pocket | Dual inhibitor of TAK1 and MAP4K2.[5] |
| HS-276 (EYD-001) | Type I (ATP-competitive) | 2.5 | ATP-binding pocket | Highly selective and orally bioavailable.[10] |
| 2-cyano-3-(6-methylpyridin-2-yl)acrylamide derivative (13h) | Covalent (Reversible) | 27 | Cysteine residue in the active site | Designed as a reversible covalent inhibitor to reduce off-target effects.[6][7] |
Signaling Pathways and Experimental Workflows
To evaluate the efficacy of a novel TAK1 inhibitor, it is essential to understand the signaling cascade it targets and the experimental procedures to measure its effects.
TAK1 Signaling Pathway
TAK1 is a key component of inflammatory signaling pathways. Upon stimulation by ligands such as TNF-α or IL-1β, a series of upstream events lead to the recruitment and activation of the TAK1 complex, which also includes TAB1, TAB2, and TAB3.[4][11] Activated TAK1 then phosphorylates downstream kinases, leading to the activation of the IKK complex (and subsequently NF-κB) and the MAPK cascades (p38 and JNK).[3][12]
Experimental Workflow for Inhibitor Evaluation
A typical workflow to assess a novel TAK1 inhibitor involves a combination of in vitro biochemical assays and cell-based assays.
Experimental Protocols
In Vitro TAK1 Kinase Assay (ADP-Glo™ Format)
This assay measures the kinase activity of recombinant TAK1/TAB1 by quantifying the amount of ADP produced.
Materials:
-
Test inhibitor (e.g., this compound) dissolved in DMSO
Procedure:
-
Reaction Setup: In a 96-well plate, add the test inhibitor at various concentrations to the designated wells. Include positive (DMSO vehicle) and blank (no enzyme) controls.[13]
-
Enzyme Addition: Add diluted TAK1/TAB1 enzyme to all wells except the blank.[13]
-
Reaction Initiation: Add a mixture of MBP substrate and ATP to all wells to start the kinase reaction.[13]
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[13]
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.[13]
-
Signal Generation: Add Kinase Detection Reagent and incubate for 30-45 minutes to convert ADP to ATP and generate a luminescent signal.[13]
-
Measurement: Read the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the inhibitor's potency.
Western Blot Analysis of TAK1 Pathway Activation
This method is used to detect the phosphorylation status of TAK1 and its downstream targets in cell lysates, indicating the inhibitor's effect on the signaling pathway.
Materials:
-
Cells (e.g., HeLa, macrophages)
-
Stimulant (e.g., TNF-α, IL-1β)
-
Test inhibitor
-
Lysis buffer
-
Primary antibodies: anti-phospho-TAK1 (Thr187), anti-TAK1, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-IκBα, anti-IκBα, and a loading control (e.g., β-actin).[15][16][17]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of the test inhibitor for a specified time, followed by stimulation with TNF-α or IL-1β.
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary antibody overnight at 4°C.[15]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.
Conclusion
The evaluation of novel TAK1 inhibitors like "this compound" requires a systematic approach that includes direct comparison with established compounds. This guide provides the necessary framework, including comparative data, an overview of the relevant signaling pathways, and detailed experimental protocols. By employing these standardized methods, researchers can effectively characterize the potency, selectivity, and cellular effects of new chemical entities targeting TAK1, thereby accelerating the development of novel therapeutics for a range of diseases.
References
- 1. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-guided development of covalent TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. TAK1 Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 16. Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1) Activation Requires Phosphorylation of Serine 412 by Protein Kinase A Catalytic Subunit α (PKACα) and X-linked Protein Kinase (PRKX) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phospho-TAK1 (Ser412) Antibody | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Proper Disposal of 2-Cyano-3,3-bis(methylthio)acrylamide: A Guide for Laboratory Professionals
For immediate release: Researchers and laboratory personnel are advised to follow stringent safety and disposal protocols for 2-Cyano-3,3-bis(methylthio)acrylamide, a compound requiring careful management as hazardous waste. Due to its chemical structure, which includes a cyano group, an acrylamide moiety, and methylthio groups, this substance should be handled with the utmost caution to prevent potential harm to human health and the environment.
Hazard Assessment
Key Hazard Information for Structurally Related Compounds:
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Eye Damage/Irritation | Causes serious eye irritation.[1] |
Personal Protective Equipment (PPE) and Handling
Before handling this compound, personnel must be equipped with appropriate Personal Protective Equipment (PPE). All handling procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A fully-buttoned laboratory coat.
Spill Management
In the event of a spill, the area should be secured and personnel should follow established laboratory protocols for hazardous material cleanup.
-
Small Spills: Carefully sweep up solid material to avoid generating dust. Absorb liquids with an inert material. All cleanup materials must be placed in a sealed, compatible container for disposal as hazardous waste.
-
Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Procedures
Proper disposal of this compound is critical to ensure safety and regulatory compliance. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound in its original container or a designated, compatible, and clearly labeled waste container. Polyethylene containers are often recommended for similar chemical waste.
-
Ensure the container is sealed to prevent leaks or spills.
-
-
Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
-
Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be secure and away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
-
These professionals will ensure the waste is transported and disposed of in accordance with all local, regional, and national regulations. Methods may include incineration at a licensed chemical destruction plant.[2]
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, must also be disposed of as hazardous waste.
-
Contaminated packaging should be triple-rinsed (if appropriate for the container type) with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be offered for recycling or reconditioning. Alternatively, the punctured and empty container can be disposed of in a sanitary landfill if permitted by local regulations.[2]
Logical Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-Cyano-3,3-bis(methylthio)acrylamide
This guide provides crucial safety and logistical information for the handling and disposal of 2-Cyano-3,3-bis(methylthio)acrylamide (CAS No. 17823-69-7). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 17823-69-7
-
Molecular Formula: C6H8N2OS2[1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the signal word "Warning" and is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[2]
-
H332: Harmful if inhaled.[2]
-
H335: May cause respiratory irritation.
Due to the potential hazards, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Required Equipment | Specification/Standard |
| Eye and Face Protection | Safety glasses with side-shields or goggles | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Follow manufacturer's specifications for breakthrough time and permeation rate. |
| Protective clothing | Lab coat, long pants, and closed-toe shoes to prevent skin exposure.[2][3] | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required if exposure limits are exceeded or if irritation is experienced. Use within a chemical fume hood.[3] |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe laboratory environment.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[3]
2. Handling Procedures:
-
Avoid the formation of dust and aerosols.[4]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[5]
-
Wash hands thoroughly after handling the compound.[2]
-
Contaminated work clothing should not be allowed out of the workplace.[6]
3. Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep in a dark place under an inert atmosphere. Recommended storage temperature is 2-8°C.
-
Store locked up.[6]
4. Emergency Procedures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical advice.[6]
-
In case of skin contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation or rash occurs, get medical advice/attention.[6]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]
-
If swallowed: Call a poison control center or doctor immediately. Do NOT induce vomiting. Rinse mouth.[5][6]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Chemical Waste: Dispose of the chemical waste by entrusting it to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4] Disposal must be in accordance with local and national regulations.[2] Do not discharge into sewer systems.[4]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging materials may be incinerated.[4]
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
